KRAS G12C inhibitor 29
Description
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Properties
Molecular Formula |
C23H21ClFN5O2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
InChI Key |
GWEBJSRHSQNRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Target Selectivity Profile of Adagrasib (MRTX849), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Adagrasib represents a significant advancement in targeting a previously "undruggable" oncogene. Understanding its selectivity is critical for appreciating its therapeutic window and potential off-target effects.
Introduction: Targeting the KRAS G12C Oncogene
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge due to its high affinity for GTP/GDP and the absence of deep allosteric binding pockets. The G12C mutation, where glycine at position 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that can be covalently targeted by specific inhibitors.
Adagrasib (MRTX849) is an orally bioavailable, small-molecule inhibitor designed to irreversibly and selectively bind to the cysteine-12 of KRAS G12C.[1] It traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2][3] Adagrasib was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours and extensive tissue distribution, including central nervous system penetration.[3][4]
Target Selectivity Profile of Adagrasib
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Adagrasib has been engineered for high selectivity for the KRAS G12C mutant over wild-type KRAS and other protein kinases.
2.1 Potency and Selectivity for KRAS G12C
Adagrasib demonstrates potent inhibition of KRAS G12C. Preclinical models have shown that it has over 1,000-fold selectivity for KRAS G12C compared with wild-type KRAS.[4] This high degree of selectivity is attributed to its covalent binding mechanism, which relies on the presence of the mutant cysteine residue. Furthermore, studies have shown that adagrasib is strictly KRAS-specific, unlike sotorasib, which can also bind to NRAS and HRAS G12C mutants.[5][6] This specificity is driven by a strong, irreplaceable interaction with histidine 95 (H95) on the KRAS protein.[5]
2.2 Cellular Activity Profile
In cellular assays, adagrasib potently inhibits cell proliferation in a wide range of cancer cell lines harboring the KRAS G12C mutation. Conversely, it shows minimal activity in cell lines with other KRAS mutations (e.g., G12S, G13D) or wild-type KRAS.[7] This cellular selectivity corroborates the biochemical findings and underscores its targeted mechanism of action. Adagrasib also effectively inhibits downstream signaling pathways, including the phosphorylation of ERK1/2 and S6, with IC50 values in the single-digit nanomolar range in mutant cell lines.[8]
2.3 Off-Target Profile
Comprehensive off-target screening is crucial to identify potential liabilities and understand the full safety profile of an inhibitor. In secondary pharmacology screening studies, adagrasib at a concentration of 10 μM showed greater than 50% inhibition of 18 off-target receptors.[7] Among these, it exhibited over 90% inhibitory activity against 4 off-target kinases or enzymes at the same concentration.[7] While these findings indicate some off-target activity at high concentrations, the overall profile supports a favorable therapeutic window, given its high on-target potency.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the selectivity and potency of adagrasib.
Table 1: Biochemical and Cellular Potency of Adagrasib against KRAS G12C
| Assay Type | Cell Line / Protein | Endpoint | Value | Reference |
| Biochemical | KRAS G12C | ERK1/2 Phosphorylation IC50 | 17 nM | [7] |
| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (2D) | 10 - 973 nM | [8][9] |
| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (3D Spheroids) | 0.2 - 1042 nM | [8][9] |
| Cellular | KRAS WT/G12S/G13D Cell Lines | Growth Inhibition IC50 | >3000 nM | [7] |
| Cellular | MIA PaCa-2 (KRAS G12C) | ERK1/2 Phosphorylation IC50 | Single-digit nM | [8] |
| Cellular | MIA PaCa-2 (KRAS G12C) | S6 Phosphorylation IC50 | Single-digit nM | [8] |
Table 2: Selectivity Profile of Adagrasib
| Target | Selectivity Fold (vs. WT) | Method | Finding | Reference |
| KRAS Wild-Type | >1,000-fold | Preclinical Models | High selectivity for G12C mutant over wild-type. | [4] |
| NRAS/HRAS G12C | KRAS-specific | Biochemical & Cellular Assays | Adagrasib inhibition is KRAS-specific, unlike sotorasib. | [5][6] |
| Off-Target Panel | N/A | Secondary Pharmacology Screen (10 µM) | >50% inhibition of 18 receptors; >90% inhibition of 4 kinases/enzymes. | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. Below are protocols for key experiments used to characterize adagrasib.
4.1 Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing nucleotide exchange facilitated by the Guanine Nucleotide Exchange Factor, SOS1.
-
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to monitor the displacement of a fluorescently labeled GDP analog from KRAS by unlabeled GTP. Inhibition of this process by a compound indicates it stabilizes the GDP-bound state.
-
Materials: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-FL-GDP), unlabeled GTP, recombinant SOS1 catalytic domain (SOScat), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4), test compound (Adagrasib).
-
Protocol:
-
Pre-incubate KRAS G12C protein with the fluorescent GDP analog to form a stable complex.
-
Dispense the KRAS-GDP complex into a 384-well assay plate.
-
Add serial dilutions of adagrasib or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding a mixture of unlabeled GTP and SOScat.
-
Monitor the decrease in TR-FRET signal over time using a plate reader with appropriate filters. The signal decreases as the fluorescent GDP is displaced.
-
Calculate the rate of nucleotide exchange for each compound concentration.
-
Plot the exchange rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2 Cellular Viability Assay (CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Protocol:
-
Seed cancer cell lines (e.g., MIA PaCa-2 for G12C, A549 for G12S) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of adagrasib (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours for 2D culture, 12 days for 3D spheroid culture) at 37°C in a 5% CO2 incubator.[8][9]
-
After incubation, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
-
4.3 Western Blotting for Downstream Signaling Analysis
This technique is used to measure the levels of key phosphorylated proteins in the KRAS signaling pathway to confirm target engagement and functional inhibition in a cellular context.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of target proteins (e.g., ERK, S6).
-
Protocol:
-
Plate KRAS G12C mutant cells (e.g., MIA PaCa-2) and allow them to attach.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat cells with various concentrations of adagrasib for a defined time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of pathway inhibition.
-
Visualizations of Pathways and Workflows
5.1 KRAS Downstream Signaling Pathways
The diagram below illustrates the primary signaling cascades downstream of KRAS, the MAPK and PI3K-AKT pathways, and indicates the point of inhibition by adagrasib.
Caption: KRAS downstream signaling and point of inhibition by Adagrasib.
5.2 Experimental Workflow for Cellular Selectivity Profiling
This diagram outlines the workflow to compare the anti-proliferative effect of adagrasib on KRAS G12C mutant versus non-mutant cell lines.
Caption: Workflow for determining the cellular selectivity of Adagrasib.
5.3 Logical Diagram of Adagrasib's Covalent Inhibition Mechanism
This diagram illustrates the logical requirement for adagrasib's selective action on KRAS G12C.
Caption: Logical flow for the selective covalent binding of Adagrasib.
References
- 1. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Binding Affinity and Mechanistic Analysis of KRAS G12C Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity and functional characteristics of the novel KRAS G12C inhibitor, compound 29. The data presented herein is derived from the pivotal study, "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors," published in the Journal of Medicinal Chemistry. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Binding and Functional Data
The inhibitory activity of compound 29 against the KRAS G12C mutant was assessed using both biochemical and cellular assays. The data are summarized below for direct comparison with other compounds in the same series.
| Compound | Biochemical Assay: SOS1-catalyzed GDP/GTP Exchange IC50 (µM)[1] | Cellular Assay: p-ERK1/2 Inhibition IC50 (µM)[1] |
| 29 | 0.203 | 0.22 |
| 28 | 0.160 | 0.23 |
| 30 | 0.088 | 0.13 |
| 31 | 0.047 | 0.049 |
| 32 | 0.030 | 0.031 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Biochemical Assay: SOS1-Catalyzed GDP/GTP Exchange
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.[1]
Principle: The assay utilizes AlphaScreen technology to detect the interaction between GTP-loaded KRAS G12C and the RAS-binding domain (RBD) of its downstream effector, c-RAF. Inhibition of GDP/GTP exchange by a compound leads to a decrease in the AlphaScreen signal.[1]
Protocol:
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-169) and the catalytic domain of human SOS1 (residues 564-1049) are expressed and purified.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA.
-
KRAS G12C is pre-loaded with GDP.
-
Test compounds are serially diluted in DMSO.
-
-
Assay Procedure:
-
KRAS G12C (final concentration, 50 nM) is incubated with the test compound or DMSO vehicle in assay buffer for a specified pre-incubation period.
-
The exchange reaction is initiated by the addition of SOS1 (final concentration, 10 nM) and GTP (final concentration, 100 µM).
-
The reaction is allowed to proceed for 5 minutes at room temperature.[1]
-
The reaction is stopped, and the detection reagents are added: biotinylated c-RAF RBD, streptavidin-coated donor beads, and anti-KRAS antibody-conjugated acceptor beads.
-
After an incubation period to allow for bead binding, the plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is converted to percent inhibition relative to DMSO controls.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay: Phospho-ERK1/2 (p-ERK1/2) Immunoassay
This cell-based assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event following KRAS activation. Inhibition of KRAS G12C is expected to reduce p-ERK1/2 levels.[1]
Principle: The assay employs a sandwich immunoassay format (e.g., Meso Scale Discovery - MSD) to measure the levels of phosphorylated ERK1/2 in cell lysates.[1]
Protocol:
-
Cell Culture: MIA PaCa-2 cells, which harbor a KRAS G12C mutation, are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment:
-
Cells are serum-starved to reduce basal signaling.
-
Cells are then treated with serial dilutions of the test compound or DMSO vehicle for 2 hours.[1]
-
Following compound incubation, cells are stimulated with epidermal growth factor (EGF) to induce KRAS signaling.
-
-
Cell Lysis:
-
After stimulation, the cell culture medium is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoassay:
-
The cell lysates are transferred to an MSD plate pre-coated with a capture antibody specific for total ERK1/2.
-
After incubation and washing, a detection antibody specific for phosphorylated ERK1/2 (conjugated to an electrochemiluminescent label) is added.
-
The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation.
-
-
Data Analysis:
-
The p-ERK1/2 signal is normalized to the total ERK1/2 signal or total protein concentration.
-
The normalized data is then used to calculate the percent inhibition relative to EGF-stimulated, DMSO-treated controls.
-
IC₅₀ values are determined from the dose-response curves using a four-parameter logistic fit.
-
Visualizations
KRAS G12C Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical KRAS signaling pathway, highlighting the role of the G12C mutation and the mechanism of action for covalent inhibitors like compound 29.
Caption: KRAS G12C signaling and inhibition by compound 29.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the sequential steps involved in the biochemical and cellular characterization of KRAS G12C inhibitors.
Caption: Workflow for KRAS G12C inhibitor evaluation.
References
KRAS G12C inhibitor 29 structural biology and binding pocket
An In-depth Technical Guide to the Structural Biology and Binding Pocket of a KRAS G12C Inhibitor
This guide provides a detailed overview of the structural biology and binding characteristics of a representative KRAS G12C inhibitor, Sotorasib (AMG-510). The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (glycine to cysteine at codon 12) being particularly prevalent in non-small cell lung cancer.[2][3][4] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which drives oncogenic signaling.[2][5]
The presence of the cysteine residue in the G12C mutant provides a unique opportunity for targeted covalent inhibition.[1] Covalent inhibitors are designed to form an irreversible bond with the thiol group of the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][4][6][7] This prevents the exchange of GDP for GTP and subsequently blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][7][8]
Sotorasib (AMG-510): A Representative KRAS G12C Inhibitor
Sotorasib (tradename Lumakras) was the first FDA-approved targeted therapy for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer.[2] It is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine at position 12 of KRAS G12C.
Structural Biology of Sotorasib Binding
The structural basis of Sotorasib's interaction with KRAS G12C has been elucidated through X-ray crystallography. Sotorasib binds to a novel, cryptic pocket on the surface of KRAS G12C, known as the Switch-II pocket (S-IIP).[1][9] This pocket is located near the switch-II region, a conformationally flexible loop that is critical for KRAS function.
The binding of Sotorasib induces a conformational change in the switch-II region, locking KRAS G12C in an inactive state.[2] A key feature of Sotorasib's binding is its interaction with His95, an amino acid unique to KRAS, which contributes to its high selectivity.[9] The acrylamide "warhead" of Sotorasib forms a covalent bond with the Cys12 residue, ensuring irreversible inhibition.[2][9]
The Sotorasib Binding Pocket
The Sotorasib binding pocket is a shallow groove on the surface of KRAS G12C that is not readily apparent in the unbound state. The key features of this pocket include:
-
Covalent Attachment Site (Cys12): The mutated cysteine residue is the anchor point for Sotorasib.
-
Switch-II Pocket (S-IIP): A region adjacent to the switch-II loop that accommodates the core of the Sotorasib molecule.
-
His95 Groove: A cryptic groove that is engaged by the aromatic rings of Sotorasib, enhancing its binding affinity and selectivity.[9]
The specific interactions within this pocket are crucial for the potency and selectivity of Sotorasib and serve as a blueprint for the design of next-generation KRAS G12C inhibitors.
Quantitative Data
The following table summarizes key quantitative data for Sotorasib (AMG-510).
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (p-ERK inhibition) | ~1-10 nM | Various KRAS G12C mutant cell lines | [2] |
| PDB ID | 6OIM | Co-crystal structure of KRAS G12C with Sotorasib | [9] |
Experimental Protocols
Protein Expression, Purification, and Crystallization
A general workflow for obtaining the co-crystal structure of a KRAS G12C inhibitor is outlined below.
-
Protein Expression and Purification:
-
The human KRAS (residues 1-169) G12C mutant is cloned into an expression vector (e.g., pET-21a) with a C-terminal His-tag.
-
The protein is expressed in E. coli (e.g., BL21(DE3) strain) and induced with IPTG.
-
Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.[10][11]
-
-
Crystallization:
-
The purified KRAS G12C protein is loaded with GDP.
-
The protein is incubated with the inhibitor (e.g., Sotorasib) to allow for covalent bond formation.
-
The protein-inhibitor complex is concentrated and subjected to crystallization screening using various conditions (e.g., hanging drop vapor diffusion).[11]
-
Crystals are cryo-protected before data collection.[12]
-
X-ray Crystallography Data Collection and Structure Determination
-
Data Collection:
-
Structure Determination:
-
The diffraction data are processed (indexed, integrated, and scaled).[11]
-
The phase problem is solved using molecular replacement, using a known KRAS structure as a search model.
-
An initial electron density map is generated, and the protein-inhibitor model is built and refined.[13][14]
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
-
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathways and the mechanism of G12C inhibition.
Experimental Workflow for Co-crystal Structure Determination
Caption: Workflow for determining the co-crystal structure of a KRAS G12C inhibitor.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Protein Experimental Techniques [jeffjar.me]
- 13. youtube.com [youtube.com]
- 14. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathway Inhibition by KRAS G12C Inhibitors
This guide provides a detailed overview of the mechanism of action and downstream signaling consequences of KRAS G12C inhibitors, a pivotal class of targeted therapies in oncology. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the molecular basis of their therapeutic effect, quantitative data on their activity, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action of KRAS G12C Inhibitors
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active protein that drives oncogenic signaling.[2][3]
KRAS G12C inhibitors are small molecules that specifically and covalently bind to the mutant cysteine residue at position 12.[4] This binding occurs in the Switch-II pocket of the KRAS protein when it is in its inactive, GDP-bound state.[1] By forming this irreversible covalent bond, the inhibitors lock the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP.[1][4] This blockage of KRAS reactivation effectively silences the downstream signaling cascades that promote uncontrolled cell growth.[4][5]
Downstream Signaling Pathway Inhibition
The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream effector pathways, most notably the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[4][6] Inhibition of KRAS G12C by targeted therapies leads to the suppression of these key signaling cascades.
2.1. MAPK Pathway Inhibition
The MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon activation, KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression.
KRAS G12C inhibitors effectively block this cascade by preventing the initial activation of RAF by KRAS.[6] This leads to a significant reduction in the phosphorylation levels of MEK and ERK, which can be observed experimentally through techniques like Western blotting.[7] The suppression of the MAPK pathway is a primary mechanism through which KRAS G12C inhibitors exert their anti-proliferative effects.[6][7]
2.2. PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is another critical signaling axis downstream of KRAS that governs cell growth, survival, and metabolism. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn activates mTOR and other downstream effectors.
While the effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway can be more subtle compared to the MAPK pathway, inhibition of KRAS G12C does lead to a reduction in PI3K pathway signaling.[8][9] However, the activation of this pathway can also be influenced by other factors like receptor tyrosine kinases (RTKs), which can sometimes lead to resistance to KRAS G12C inhibitors.[8][9]
Quantitative Data Summary
The efficacy of KRAS G12C inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for two FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849).
Table 1: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Parameter | Sotorasib (CodeBreak 100/200) | Adagrasib (KRYSTAL-1/12) |
| Objective Response Rate (ORR) | 37.1%[10] | 42.9%[10] |
| Median Progression-Free Survival (PFS) | 6.8 months[10] | 6.5 months[10] |
| Median Overall Survival (OS) | 12.5 months[10] | 12.6 months[10] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in CRC
| Parameter | Sotorasib (CodeBreak 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) - Monotherapy | 9.7%[11] | 19%[11] |
| Objective Response Rate (ORR) - Combination with Anti-EGFR | 30% (with Panitumumab)[12] | 46% (with Cetuximab)[11] |
Note: Data is compiled from various clinical trials and may have different patient populations and follow-up times.
Experimental Protocols
The investigation of KRAS G12C inhibitors and their effects on downstream signaling pathways involves a range of standard molecular and cellular biology techniques.
4.1. Western Blotting for Phospho-ERK Analysis
This protocol is used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the KRAS G12C inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[14]
-
Quantify the band intensities using densitometry software.
-
4.2. Cell Viability Assay (MTT/MTS)
This protocol is used to determine the effect of KRAS G12C inhibitors on cell proliferation and viability.
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density.[15]
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[15]
-
-
MTT/MTS Reagent Addition:
-
For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
For MTS assay: Add a combined MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PES (phenazine ethosulfate) solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control wells).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their mechanism of action, which involves the covalent modification of the mutant KRAS protein and subsequent inhibition of downstream signaling pathways like the MAPK and PI3K/AKT cascades, provides a clear rationale for their therapeutic efficacy. The quantitative data from clinical trials underscores their clinical benefit, particularly in non-small cell lung cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of targeted therapies.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Sotorasib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual Impact of KRAS G12C Inhibitors on MAPK and PI3K Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of KRAS G12C inhibitors on the pivotal intracellular signaling pathways, MAPK and PI3K. While the specific "KRAS G12C inhibitor 29" appears to be a reference from literature rather than a designated compound, this document will synthesize data from well-characterized inhibitors of this class, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a comprehensive overview of their mechanism of action, the development of resistance, and the experimental methodologies used in their evaluation.
Mechanism of Action and Impact on the MAPK Pathway
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pro-proliferative pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway.
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the cysteine residue at position 12 of the mutant KRAS protein. This binding event traps the KRAS G12C protein in its inactive, GDP-bound conformation. By preventing the loading of GTP, these inhibitors effectively shut down the oncogenic signaling cascade. The primary and most immediate consequence of KRAS G12C inhibition is the profound suppression of the MAPK pathway, leading to decreased phosphorylation of MEK and ERK, which in turn inhibits cell proliferation and promotes apoptosis in KRAS G12C-mutant cancer cells.[1][2][3][4]
Adaptive Resistance and the Role of the PI3K Pathway
Despite the initial efficacy of KRAS G12C inhibitors, a significant challenge in their clinical application is the development of adaptive resistance.[5][6] Cancer cells can rewire their signaling networks to bypass the inhibition of KRAS G12C. One of the key mechanisms of this resistance involves the reactivation of the MAPK pathway or the activation of parallel survival pathways, such as the PI3K-AKT-mTOR pathway.[7][8]
Inhibition of the MAPK pathway by a KRAS G12C inhibitor can lead to a release of the negative feedback loop that normally suppresses the activity of upstream receptor tyrosine kinases (RTKs).[1][9] This results in the hyperactivation of RTKs, which can then stimulate wild-type RAS isoforms (HRAS and NRAS) or directly activate the PI3K pathway.[1][5] Activation of PI3K leads to the phosphorylation and activation of AKT, a key signaling node that promotes cell survival and proliferation, thereby circumventing the therapeutic blockade of the MAPK pathway.[5][8] This adaptive response often limits the long-term efficacy of KRAS G12C inhibitor monotherapy.[6][7]
References
- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.tecan.com [lifesciences.tecan.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Genesis of a KRAS G12C Inhibitor: A Technical Deep Dive into Compound 29
For Immediate Release
This whitepaper provides a detailed technical overview of the discovery and synthesis of KRAS G12C inhibitor 29, a key milestone in the development of targeted therapies for KRAS-mutant cancers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's biochemical and cellular activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Introduction: The Challenge of Targeting KRAS
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation creates a unique, reactive cysteine residue that has become a key target for a new class of covalent inhibitors.
Compound 29 emerged from a structure-guided drug discovery program aimed at developing potent and selective covalent inhibitors that could bind to this mutant cysteine and lock the KRAS G12C protein in an inactive, GDP-bound state. This document details the scientific journey of inhibitor 29, a significant precursor to the clinical candidate Sotorasib (AMG 510).
Discovery and Optimization
The discovery of inhibitor 29 was part of a systematic effort to optimize a series of covalent inhibitors. The core strategy involved designing molecules with a warhead capable of forming a covalent bond with the Cys12 residue of KRAS G12C, thereby irreversibly inhibiting its function. The development process, from initial hit to the optimized lead compound 29, is outlined below.
Methodological & Application
Application Notes and Protocols for KRAS G12C Inhibitor Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models in the preclinical evaluation of KRAS G12C inhibitors. The following sections detail the underlying signaling pathway, a complete experimental workflow from cell line selection to data analysis, and expected outcomes based on published studies.
Introduction to KRAS G12C and Xenograft Models
The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS alterations in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation results in a constitutively active KRAS protein, leading to the uncontrolled activation of downstream pro-proliferative signaling pathways. The development of specific KRAS G12C inhibitors has marked a significant advancement in targeted cancer therapy.
Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are an essential tool for in vivo cancer research.[1] These models allow for the evaluation of novel anti-cancer drug efficacy in a living system that recapitulates key aspects of tumor growth.[1][2]
KRAS G12C Signaling Pathway
The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound state and thereby blocking downstream signaling.[3][4]
Experimental Workflow for KRAS G12C Xenograft Model
The following diagram outlines the key steps in conducting a KRAS G12C inhibitor study using a xenograft mouse model.
Detailed Experimental Protocols
Cell Line Selection and Culture
Cell Lines: Commonly used human cancer cell lines harboring the KRAS G12C mutation include:
-
NCI-H358 (Non-small cell lung cancer)
-
MIA PaCa-2 (Pancreatic cancer)
-
SW837 (Colorectal cancer)
-
NCI-H2122 (Non-small cell lung cancer)
Culture Conditions:
-
Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.[5]
Animal Model Selection
-
Strain: Immunodeficient mice such as Athymic Nude (nu/nu) or SCID mice are commonly used to prevent rejection of human tumor cells.[6][7]
-
Age and Sex: Typically, 6-8 week old female mice are used.[8]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins.
Subcutaneous Tumor Implantation
-
Cell Preparation:
-
Harvest cells from culture flasks using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® on ice.[5][9] Matrigel can enhance tumor take and growth rates.[7]
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL).[10]
-
-
Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).[9]
-
Shave and disinfect the injection site on the flank of the mouse.[9]
-
Gently lift the skin and inject the cell suspension subcutaneously using a 25-27 gauge needle.[9]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.[5]
-
Tumor Growth Monitoring and Animal Welfare
-
Tumor Measurement:
-
Animal Welfare:
-
Monitor the body weight of the mice 2-3 times per week.[6][8]
-
Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.[8]
-
Euthanize animals if the tumor volume exceeds the protocol-defined limit (e.g., 1500-2000 mm³), if there is significant weight loss (>15-20%), or if signs of severe distress are observed.[11][12]
-
Inhibitor Administration
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Dosing and Formulation:
-
Treatment Schedule:
Data Presentation: Efficacy of KRAS G12C Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies of sotorasib and adagrasib in various KRAS G12C xenograft models.
Table 1: Sotorasib (AMG-510) Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H358 | Nude | 30 mg/kg, p.o., daily | Tumor size reduction | [13] |
| NCI-H358 | Nude | 10 mg/kg, p.o., daily | Effective tumor regression when combined with STA-9090 | [10] |
| LU99 | Nude | 100 mg/kg, p.o. | Significant tumor growth inhibition | [17] |
| NCI-H358 | Nude | 100 mg/kg, p.o. | Tumor regression | [18] |
Table 2: Adagrasib (MRTX849) Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MIA PaCa-2 | Athymic Nude | 30 and 100 mg/kg, p.o., daily | Complete tumor regression in some mice | [3][14] |
| NCI-H358 | Athymic Nude | 30 and 100 mg/kg, p.o., daily | 61% and 79% tumor regression, respectively | [3] |
| LU99 | Nude | 100 mg/kg, p.o. | Significant tumor growth inhibition | [17] |
| LU65-Luc (intracranial) | Nude | 100 mg/kg, p.o., BID | Tumor regression and extended survival | [19][20] |
Data Analysis and Interpretation
-
Primary Endpoint: The primary efficacy endpoint is typically the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI) or percent change in tumor volume from baseline.
-
Statistical Analysis: Compare the tumor volumes between the treated and vehicle control groups using appropriate statistical tests, such as a t-test or ANOVA.
-
Toxicity Assessment: Evaluate toxicity by monitoring changes in body weight and clinical observations. Significant body weight loss can indicate treatment-related toxicity.
By following these detailed protocols, researchers can effectively utilize KRAS G12C xenograft mouse models to advance the preclinical development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Matrigel augments xenograft transplantation of meningioma cells into athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. staff.flinders.edu.au [staff.flinders.edu.au]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Formulation of KRAS G12C Inhibitor 29 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, showing promise in solid tumors harboring this specific mutation.[1][2] Preclinical evaluation of these inhibitors in mouse models is a critical step in their development, requiring robust and reproducible methods for administration. Oral gavage is a common route for delivering therapeutics in these studies, but formulating poorly water-soluble compounds like many KRAS G12C inhibitors can be challenging.
This document provides detailed application notes and protocols for the formulation of a representative KRAS G12C inhibitor, designated here as "Inhibitor 29," for oral gavage in mice. The following protocols are based on established methods for similar small molecule inhibitors and are intended to serve as a comprehensive guide for researchers.
Understanding the KRAS G12C Target
The KRAS protein is a key molecular switch in cellular signaling pathways that control cell proliferation and survival.[3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[4] This targeted approach has led to the development of several promising clinical candidates.
Signaling Pathway Overview
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Formulation Development for Oral Gavage
The primary challenge in formulating many kinase inhibitors, including putative KRAS G12C inhibitors, is their low aqueous solubility. A successful oral formulation for preclinical studies in mice must ensure consistent and adequate bioavailability to achieve therapeutic concentrations in vivo.
Common Formulation Strategies
Several approaches can be employed to formulate poorly soluble compounds for oral gavage. These typically involve the use of co-solvents, surfactants, and suspending agents to create a homogenous and stable preparation. Below are common vehicle systems that can be tested for "Inhibitor 29".
| Formulation Component | Purpose | Example Concentration |
| Suspending Agents | ||
| Methylcellulose (MC) | Increases viscosity to prevent sedimentation of suspended particles. | 0.5% - 1.0% (w/v) in water |
| Carboxymethyl cellulose (CMC) | Similar to methylcellulose, forms a stable suspension. | 0.2% - 0.5% (w/v) in water |
| Surfactants/Wetting Agents | ||
| Tween® 80 (Polysorbate 80) | Non-ionic surfactant that improves wetting of the drug particles, aiding in suspension and absorption. | 0.1% - 1.0% (v/v) |
| Co-solvents | ||
| Polyethylene glycol 400 (PEG400) | A water-miscible solvent that can dissolve a wide range of compounds. | 10% - 60% (v/v) |
| Dimethyl sulfoxide (DMSO) | A powerful solvent, often used in initial stock solutions. Its use in final formulations should be minimized due to potential toxicity. | < 10% (v/v) in the final formulation |
| Oils | ||
| Corn oil | A lipid-based vehicle that can be suitable for highly lipophilic compounds. | As the primary vehicle |
Recommended Screening Protocol for Formulation Selection
-
Solubility Assessment: Begin by determining the approximate solubility of "Inhibitor 29" in various individual solvents and vehicle systems. This will guide the selection of the most promising formulation approach.
-
Vehicle Screening: Prepare small-scale trial formulations using the vehicles listed in the table above.
-
Physical Stability: Observe the trial formulations for any signs of precipitation, crystallization, or phase separation over a period of at least 24 hours at room temperature and under refrigerated conditions.
-
Homogeneity: Ensure that the final formulation can be easily and uniformly resuspended with gentle agitation (e.g., vortexing) if it is a suspension.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations of "this compound." The choice of protocol will depend on the physicochemical properties of the specific inhibitor.
Protocol 1: Suspension in Methylcellulose/Tween® 80
This is a commonly used formulation for compounds with low aqueous solubility.
Materials:
-
This compound
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween® 80
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Sonicator
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Weigh the Inhibitor:
-
Calculate the total amount of "Inhibitor 29" required based on the desired dose, concentration, and number of animals.
-
Accurately weigh the required amount of the inhibitor.
-
-
Prepare the Formulation:
-
Add a small amount of the 0.5% methylcellulose solution to the weighed inhibitor to create a paste. This can be done in a mortar or directly in a conical tube.
-
Add Tween® 80 to achieve a final concentration of 0.1% to 1.0% (v/v).
-
Gradually add the remaining 0.5% methylcellulose solution to the desired final volume while continuously stirring or vortexing.
-
Sonicate the suspension for 5-10 minutes to ensure uniform particle dispersion.
-
Continuously stir the final suspension using a magnetic stirrer to maintain homogeneity during dosing.
-
Protocol 2: Solution in PEG400/Water
This protocol is suitable if the inhibitor demonstrates sufficient solubility in a co-solvent system.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sonicator
-
Vortex mixer
-
Sterile conical tubes
Procedure:
-
Weigh the Inhibitor:
-
Accurately weigh the required amount of "Inhibitor 29."
-
-
Dissolve in PEG400:
-
Add the required volume of PEG400 to the inhibitor. The ratio of PEG400 to water will need to be optimized (e.g., 60:40 PEG400:water).
-
Vortex and sonicate the mixture until the inhibitor is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid compound degradation.
-
-
Add Water:
-
Slowly add the required volume of sterile water to the PEG400 solution while vortexing.
-
Observe the solution for any signs of precipitation. If the compound precipitates, a higher ratio of PEG400 may be necessary, or an alternative formulation approach should be considered.
-
-
Final Preparation:
-
Ensure the final solution is clear and free of any visible particles before administration.
-
Formulation and Dosing Workflow
The following diagram outlines the general workflow for preparing and administering the oral gavage formulation.
Caption: Workflow for formulation and oral gavage.
Quality Control and Best Practices
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, stability should be thoroughly evaluated.
-
Dose Volume: The typical oral gavage volume for mice is 5-10 mL/kg. The final concentration of the formulation should be adjusted to achieve the desired dose within this volume.
-
Homogeneity During Dosing: For suspensions, it is crucial to ensure the formulation is continuously mixed during the dosing of multiple animals to prevent settling and ensure each animal receives a consistent dose.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.
-
Record Keeping: Maintain detailed records of all formulation components, concentrations, preparation methods, and observations.
Conclusion
The successful preclinical evaluation of novel KRAS G12C inhibitors like "Inhibitor 29" is highly dependent on the development of appropriate and reproducible oral formulations. By systematically screening various vehicle systems and following standardized protocols, researchers can ensure consistent drug exposure in mouse models, leading to reliable and translatable in vivo efficacy and pharmacokinetic data. The protocols and guidelines presented here provide a solid foundation for this critical aspect of preclinical drug development.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
Application Notes and Protocols: Measuring pERK Inhibition by KRAS G12C Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state.[3] This leads to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade, which promotes uncontrolled cell proliferation.[1][4]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[1][4] These inhibitors, such as KRAS G12C inhibitor 29 (a compound identified in patent WO2021252339A1), bind to KRAS G12C and lock it in an inactive state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK pathway.[5][6]
A critical method for evaluating the pharmacodynamic efficacy of these inhibitors is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream node in the pathway. A reduction in phosphorylated ERK (pERK) levels in inhibitor-treated cancer cells serves as a direct biomarker of on-target activity. This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation by this compound using Western blot analysis.
KRAS/MAPK Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical KRAS/MAPK signaling pathway and the mechanism of action for a KRAS G12C inhibitor. The inhibitor covalently binds to the inactive (GDP-bound) KRAS G12C protein, preventing its activation and subsequent phosphorylation cascade.
Caption: The KRAS/MAPK signaling pathway. This compound traps KRAS in an inactive state, blocking downstream ERK phosphorylation.
Quantitative Data Summary
The potency of KRAS G12C inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) for pERK reduction in relevant cancer cell lines. While specific data for "inhibitor 29" is not publicly available, the following table presents representative data for other well-characterized KRAS G12C inhibitors to serve as a reference for experimental design.
| Inhibitor Name | Cell Line | Cancer Type | pERK Inhibition IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | ~2.5 - 10 | [7] |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | ~5 - 15 | [8] |
| Divarasib (GDC-6036) | NCI-H358 | NSCLC | ~1 - 5 | [9] |
| Compound A | MiaPaCa-2 | Pancreatic | ~4 | [2] |
| Compound A | NCI-H358 | NSCLC | ~6 | [2] |
| MRTX-1257 | mKRC.1 | NSCLC (murine) | ~1 - 10 | [10] |
Experimental Workflow
The overall workflow for assessing pERK inhibition involves treating KRAS G12C mutant cells with the inhibitor, preparing cell lysates, and analyzing protein levels via Western blot.
Caption: A comprehensive workflow for the Western blot analysis of pERK inhibition by this compound.
Detailed Experimental Protocol
This protocol details the steps for conducting a Western blot to measure the dose-dependent inhibition of ERK phosphorylation in KRAS G12C mutant cancer cells.
Materials and Reagents
-
Cell Lines: NCI-H358 (NSCLC, KRAS G12C heterozygous), MIA PaCa-2 (Pancreatic, KRAS G12C homozygous).
-
Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The addition of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[10]
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK) antibody.
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Buffers: Phosphate-Buffered Saline (PBS), TBST.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Culture NCI-H358 or MIA PaCa-2 cells in appropriate media until they reach 70-80% confluency in 6-well plates.
-
Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0 (DMSO vehicle), 1, 10, 50, 100, 500, and 1000 nM.
-
Remove the old media and treat the cells with the inhibitor-containing media.
-
Incubate the cells for 2 to 4 hours at 37°C. This time point is often sufficient to observe maximal pERK inhibition before potential feedback mechanisms reactivate the pathway.[11]
2. Cell Lysis and Protein Quantification
-
After incubation, place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[3]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[2]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x SDS sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel until adequate separation of protein bands is achieved (p44/42 ERK migrates at ~42-44 kDa).
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is pre-activated with methanol.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Re-probing for Total ERK
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing (Recommended): To ensure accurate normalization, the same membrane should be probed for total ERK.
-
Strip the membrane using a commercial stripping buffer or a mild stripping protocol.
-
Wash the membrane thoroughly, re-block, and then incubate with the primary antibody for Total ERK.
-
Repeat the secondary antibody and detection steps as described above.
-
6. Data Analysis
-
Use imaging software to perform densitometry on the bands corresponding to pERK and Total ERK.
-
For each sample, calculate the ratio of the pERK signal to the Total ERK signal to normalize for any variations in protein loading.
-
Plot the normalized pERK levels against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
Troubleshooting Common Issues
-
Weak or No Signal:
-
Ensure phosphatase inhibitors were added to the lysis buffer; phosphorylated proteins are labile.[10]
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration or increase incubation time (overnight at 4°C).
-
-
High Background:
-
Ensure blocking is sufficient (at least 1 hour).
-
Use 5% BSA instead of milk for blocking when detecting phosphoproteins.[10]
-
Increase the number and duration of washes.
-
Add 0.05% Tween-20 to the antibody dilution buffer.
-
-
Nonspecific Bands:
-
Reduce the primary antibody concentration.
-
Ensure the specificity of the primary antibody for the target.
-
Ensure complete cell lysis and sample preparation to avoid protein degradation.
-
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing KRAS G12C Inhibitor-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this specific mutation, particularly in non-small cell lung cancer (NSCLC).[1][2] Drugs such as sotorasib and adagrasib have shown clinical efficacy; however, the emergence of acquired resistance limits their long-term effectiveness.[1][3] To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust in vitro models of acquired resistance are essential.[4][5]
These application notes provide detailed protocols for generating and characterizing KRAS G12C inhibitor-resistant cancer cell lines. The methodologies described herein are based on established techniques of long-term drug exposure and dose escalation.[4][6][7]
Data Presentation
Table 1: Baseline IC50 Values of KRAS G12C Inhibitors in Sensitive NSCLC Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib in various KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, which can be considered as the parental, sensitive lines for developing resistant models.
| Cell Line | KRAS G12C Inhibitor | IC50 (µM) | Reference |
| H358 | Sotorasib | 0.13 | [1] |
| H23 | Sotorasib | 3.2 | [1] |
| SW1573 | Sotorasib | 9.6 | [1] |
| H23 | Adagrasib | Not Specified | [1] |
| SW1573 | Adagrasib | Not Specified | [1] |
Table 2: Characterization of a Sotorasib-Resistant H23 Cell Line Model
This table exemplifies the expected shift in IC50 values upon the successful generation of a resistant cell line.
| Cell Line | Treatment | IC50 of Sotorasib (µM) | Fold Increase in Resistance |
| H23 Parental | DMSO (Vehicle) | 3.2 | 1x |
| H23-SR | Sotorasib (IC50) | >10 | >3.1x |
SR: Sotorasib-Resistant
Experimental Protocols
Protocol 1: Determination of Initial Inhibitor Concentration (IC50)
Before initiating the long-term drug exposure to generate resistant cell lines, it is crucial to determine the baseline sensitivity of the parental cell line to the specific KRAS G12C inhibitor.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., H358, H23, SW1573)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete cell culture medium. It is recommended to use a concentration range that brackets the expected IC50 value.[1]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours under standard cell culture conditions.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Generation of Resistant Cell Lines by Dose Escalation
This protocol describes a stepwise method for inducing drug resistance by exposing cancer cells to gradually increasing concentrations of a KRAS G12C inhibitor over an extended period.
Materials:
-
Parental KRAS G12C-mutant cancer cell line
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initiation of Culture: Begin by culturing the parental cell line in the presence of the KRAS G12C inhibitor at a concentration equal to its predetermined IC50.[1]
-
Monitoring and Maintenance: Closely monitor the cell culture for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die. Maintain the culture by replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Expansion of Surviving Cells: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them into new flasks with the same concentration of the inhibitor.
-
Dose Escalation: After the cells have adapted to the initial inhibitor concentration and exhibit stable growth, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Iterative Process: Repeat steps 2-4 for each incremental increase in inhibitor concentration. This process can take several months to achieve a high level of resistance.
-
Cryopreservation: At each stage of dose escalation, it is crucial to cryopreserve vials of cells. This provides a backup in case of culture loss at higher concentrations and allows for later characterization of resistance mechanisms at different stages.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate steadily at a concentration significantly higher than the initial IC50 of the parental line (e.g., 5-10 fold or higher).
Protocol 3: Single-Cell Cloning of Resistant Populations
To ensure a genetically homogenous population for downstream analysis, it is recommended to perform single-cell cloning of the bulk-resistant culture.
Materials:
-
Bulk-resistant cell population
-
Complete cell culture medium with the corresponding final concentration of the KRAS G12C inhibitor
-
96-well plates
-
FACS (Fluorescence-Activated Cell Sorter) or limiting dilution supplies
Procedure (Limiting Dilution Method):
-
Prepare a single-cell suspension of the resistant cell line.
-
Perform a serial dilution of the cell suspension in complete medium containing the inhibitor to a final concentration of approximately 1 cell per 100 µL.
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. Statistically, this will result in some wells containing a single cell.
-
Incubate the plates under standard cell culture conditions.
-
Monitor the wells for the formation of single colonies.
-
Once colonies are established, expand the single-cell clones in progressively larger culture vessels.
-
Confirm the resistance of the monoclonal populations by re-evaluating the IC50 of the KRAS G12C inhibitor.
Mandatory Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Generating Resistant Cell Lines.
Mechanisms of Resistance
Understanding the potential mechanisms of resistance is critical for designing experiments to characterize the newly generated resistant cell lines. Resistance to KRAS G12C inhibitors can be broadly categorized as "on-target" or "off-target".
On-target mechanisms involve alterations to the KRAS gene itself, such as:
-
Secondary KRAS mutations: New mutations in the KRAS gene that prevent inhibitor binding.
-
KRAS G12C amplification: Increased copy number of the KRAS G12C allele.
Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling, including:
-
Reactivation of the MAPK pathway: Through mutations in other genes like NRAS, BRAF, or MEK.[8]
-
Activation of parallel pathways: Such as the PI3K/AKT/mTOR pathway.[9][10]
-
Upregulation of receptor tyrosine kinases (RTKs): Like EGFR or MET, which can reactivate wild-type RAS or other downstream effectors.[9]
-
Histological transformation: For example, from adenocarcinoma to squamous cell carcinoma.[8]
These application notes and protocols provide a framework for the successful establishment and initial characterization of KRAS G12C inhibitor-resistant cell line models, which are invaluable tools for advancing cancer research and drug development.
References
- 1. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of KRAS G12C Inhibitor 29
Disclaimer: The following information is provided for research and informational purposes only. "Inhibitor 29" is a hypothetical compound used for illustrative purposes, and the data presented is a synthesized representation based on known off-target effects of the KRAS G12C inhibitor class.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cellular signaling pathways, specifically the PI3K/AKT/mTOR pathway, upon treatment with KRAS G12C Inhibitor 29. Is this a known off-target effect?
A1: Yes, reactivation of the PI3K/AKT/mTOR signaling pathway is a documented off-target effect and a known mechanism of adaptive resistance to KRAS G12C inhibitors.[1][2][3] This can occur through various mechanisms, including feedback loops and interactions with other receptor tyrosine kinases. We recommend performing phospho-proteomics or Western blot analysis for key nodes in this pathway (e.g., p-AKT, p-mTOR, p-S6K) to confirm this off-target activity.
Q2: Our kinome profiling screen has identified several unexpected kinases that are inhibited by Inhibitor 29. How can we validate these potential off-target interactions?
A2: Kinome scanning is an excellent primary screen for identifying potential off-target kinases.[4] To validate these hits, we recommend the following secondary assays:
-
In vitro kinase assays: Use purified recombinant kinases and Inhibitor 29 to determine the IC50 value for each potential off-target. This will confirm direct inhibition and provide a quantitative measure of potency.
-
Cell-based target engagement assays: Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be used to confirm that Inhibitor 29 binds to the putative off-target kinases in a cellular context.
-
Phenotypic assays: If the off-target kinase has a known cellular function, you can design experiments to see if Inhibitor 29 recapitulates the phenotype of a known inhibitor for that kinase.
Q3: We are observing significant cell death in our KRAS wild-type cell lines when treated with high concentrations of Inhibitor 29. What could be the cause of this?
A3: While KRAS G12C inhibitors are designed to be selective for the mutant protein, off-target effects can lead to toxicity in wild-type cells at higher concentrations.[3] This could be due to the inhibition of essential kinases or other proteins that share structural similarities with the intended target's binding site. We recommend performing a dose-response curve to determine the therapeutic window of Inhibitor 29 in both mutant and wild-type cell lines. Global proteomic analyses can also help identify off-target proteins that are engaged at these higher concentrations.[5]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Downstream ERK Signaling
Symptoms:
-
Variable levels of p-ERK inhibition across experiments despite using the same concentration of Inhibitor 29.
-
Initial strong inhibition of p-ERK followed by a rebound in signaling after 24-48 hours.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Feedback Reactivation of Upstream Signaling: Inhibition of KRAS G12C can lead to feedback activation of receptor tyrosine kinases (RTKs) like EGFR, reactivating the MAPK pathway.[6][7] | Solution: Co-treat cells with an inhibitor of the suspected upstream RTK (e.g., an EGFR inhibitor) and Inhibitor 29. Analyze p-ERK levels at different time points to see if the rebound is suppressed. |
| Cell Culture Density and Growth Factor Concentration: High cell density or high concentrations of growth factors in the media can lead to increased signaling flux that overcomes the inhibitory effect of the compound. | Solution: Standardize cell seeding density and use serum-free or low-serum media during the experiment to minimize confounding growth factor signaling. |
| Compound Instability: Inhibitor 29 may be unstable in your cell culture media over longer incubation times. | Solution: Perform a time-course experiment and replenish the media with fresh inhibitor every 24 hours. Assess compound stability in media using LC-MS. |
Issue 2: Emergence of Drug-Resistant Clones
Symptoms:
-
After an initial response, a population of cells begins to proliferate in the continued presence of Inhibitor 29.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Secondary KRAS Mutations: The resistant cells may have acquired new mutations in the KRAS gene that prevent inhibitor binding.[1] | Solution: Isolate the resistant clones and perform Sanger or next-generation sequencing of the KRAS gene to identify any secondary mutations. |
| Bypass Track Activation: The resistant cells may have upregulated a parallel signaling pathway to bypass the need for KRAS signaling.[6][7] | Solution: Perform RNA-seq or proteomic analysis on the resistant clones to identify upregulated pathways. Common bypass pathways include PI3K/AKT/mTOR and other RAS isoforms (e.g., NRAS, HRAS).[1] |
| Histological Transformation: In some cases, resistance can be associated with a change in cell lineage, such as an epithelial-to-mesenchymal transition (EMT).[8] | Solution: Analyze the morphology and expression of lineage markers (e.g., E-cadherin, vimentin) in the resistant cells. |
Data Presentation: Off-Target Profile of this compound
Table 1: Kinase Off-Target Profile of Inhibitor 29
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. KRAS G12C | Potential Downstream Pathway Affected |
| FAK | 150 | 30 | Focal Adhesion, Cell Migration |
| PYK2 | 200 | 40 | Calcium Signaling, MAPK |
| AXL | 500 | 100 | Cell Survival, Proliferation |
| MER | 750 | 150 | Apoptosis, Inflammation |
| ... | ... | ... | ... |
| (24 other kinases) | ... | ... | ... |
Table 2: Non-Kinase Off-Target Profile of Inhibitor 29
| Off-Target Protein | Method of Identification | Cellular Function | Potential Consequence of Inhibition |
| FAM213A | Chemical Proteomics[5] | Unknown | Unclear |
| RTN4 | Chemical Proteomics[5] | Neurite outgrowth inhibition | Potential neurological effects |
| KARS | Chemical Proteomics[9] | Protein synthesis | Inhibition of cell growth |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Western Blot for Assessing MAPK and PI3K Pathway Activation
-
Cell Seeding: Plate KRAS G12C mutant cancer cells at a density of 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of Inhibitor 29 (e.g., 0, 10, 100, 1000 nM) for the desired time point (e.g., 2, 6, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Inhibitor 29 (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target effect of Inhibitor 29 on the KRAS signaling pathway.
Caption: Hypothetical off-target effect of Inhibitor 29 on the FAK signaling pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance mechanisms to KRAS G12C inhibitors, such as sotorasib and adagrasib, are broadly categorized into two main groups: "on-target" and "off-target" mechanisms.[1]
-
On-target resistance involves alterations to the KRAS protein itself. This can include secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the protein despite the inhibitor's presence.[1][2] Amplification of the KRAS G12C allele is another on-target mechanism.[1][3][4]
-
Off-target resistance involves genetic or non-genetic changes in other parts of the cell's signaling network that bypass the need for KRAS G12C signaling.[1][2] This can include the activation of other signaling pathways, such as the PI3K-AKT-mTOR pathway, or the reactivation of the MAPK pathway through alterations in upstream or downstream components.[2][5] Histologic transformation, such as from adenocarcinoma to squamous cell carcinoma, is also a form of off-target resistance.[3][6]
Q2: My cells are showing reduced sensitivity to a KRAS G12C inhibitor over time. What are the potential underlying genomic alterations?
Reduced sensitivity to a KRAS G12C inhibitor that develops over time is characteristic of acquired resistance and can be driven by a variety of genomic alterations. These can include:
-
Secondary KRAS mutations: New mutations can arise in the KRAS gene, affecting the drug-binding pocket (e.g., at codons 12, 68, 95, and 96) or leading to constitutive activation through other means (e.g., G13D, Q61H).[3]
-
Bypass pathway activation: Your cells may have developed mutations or amplifications in other genes that reactivate the MAPK pathway or activate parallel signaling pathways. Common alterations include:
-
Amplification of receptor tyrosine kinases (RTKs) like MET or FGFR.[3][6]
-
Activating mutations in other RAS isoforms (NRAS, HRAS) or downstream effectors like BRAF and MAP2K1 (MEK1).[2][3]
-
Loss-of-function mutations in tumor suppressor genes such as NF1 and PTEN.[3]
-
Oncogenic fusions involving genes like ALK, RET, BRAF, and RAF1.[3]
-
Q3: We are observing MAPK pathway reactivation in our resistant cell lines, but sequencing of KRAS and other common downstream genes is wild-type. What could be the cause?
Reactivation of the MAPK pathway in the absence of secondary KRAS mutations or alterations in downstream effectors can be due to several mechanisms:
-
Receptor Tyrosine Kinase (RTK) Feedback Reactivation: Inhibition of KRAS G12C can lead to a feedback loop that results in the increased expression and activation of upstream RTKs such as EGFR, HER2, FGFR, and c-MET.[2] This leads to the activation of wild-type RAS proteins (HRAS, NRAS, and wild-type KRAS), which can then reactivate the MAPK pathway.[6]
-
SHP2 and SOS1 Activation: The protein tyrosine phosphatase SHP2 and the guanine nucleotide exchange factor SOS1 are key mediators downstream of RTKs that activate RAS.[2][6] Increased activity of SHP2 and SOS1 can promote the loading of GTP onto wild-type RAS, thereby reactivating downstream signaling.[2][6]
-
Non-genomic mechanisms: Transcriptional reprogramming or epigenetic changes can also lead to the upregulation of pathways that bypass KRAS G12C inhibition.[4]
Troubleshooting Guides
Problem: My KRAS G12C mutant cell line is showing innate resistance to the inhibitor.
| Potential Cause | Troubleshooting Steps |
| Cell line heterogeneity | 1. Perform single-cell cloning to establish a pure KRAS G12C mutant population. 2. Verify the KRAS G12C mutation status and absence of other known resistance mutations at the single-cell level. |
| Pre-existing bypass pathways | 1. Perform baseline genomic and transcriptomic analysis to identify any pre-existing alterations in key signaling pathways (e.g., PI3K/AKT, other RTKs). 2. Use pathway inhibitors to probe for dependencies on parallel signaling cascades. |
| High levels of RTK activation | 1. Profile the expression and phosphorylation status of key RTKs (e.g., EGFR, MET, FGFR) using immunoblotting or phospho-RTK arrays. 2. Test the combination of the KRAS G12C inhibitor with an appropriate RTK inhibitor.[2] |
Problem: My experimental model (cell line or patient-derived xenograft) has developed acquired resistance to a KRAS G12C inhibitor.
| Potential Cause | Troubleshooting Steps |
| On-target resistance (secondary KRAS mutations) | 1. Perform targeted sequencing of the KRAS gene in resistant clones to identify secondary mutations. 2. Consider using a different KRAS G12C inhibitor that may have activity against the specific secondary mutation.[6] |
| Off-target resistance (bypass mechanisms) | 1. Conduct whole-exome and RNA sequencing to identify mutations, amplifications, or fusions in genes involved in the MAPK and other signaling pathways.[7] 2. Perform immunoblotting to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT, p-MET). 3. Test combination therapies based on the identified bypass mechanism (e.g., KRAS G12C inhibitor + MEK inhibitor, PI3K inhibitor, or MET inhibitor).[2][5] |
| Histologic transformation | 1. Perform histological analysis of resistant tumors to check for changes in cell morphology (e.g., adenocarcinoma to squamous cell carcinoma).[3][6] 2. This may require a shift in treatment strategy to one more appropriate for the new histology. |
Quantitative Data on Resistance Mechanisms
Table 1: Frequency of Acquired Resistance Mechanisms to Adagrasib in a Clinical Cohort
| Resistance Mechanism Category | Specific Alteration | Number of Patients (%) |
| Acquired KRAS Alterations | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C, KRAS G12C amplification | 9 of 17 (53%) |
| Bypass Mechanisms | MET amplification; activating mutations in NRAS, BRAF, MAP2K1, RET; oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3); loss-of-function mutations in NF1 and PTEN | 12 of 17 (71%) |
| Histologic Transformation | Adenocarcinoma to squamous cell carcinoma | 10 patients |
| Data from a study of 38 patients with acquired resistance to adagrasib. Some patients had more than one resistance mechanism.[3] |
Experimental Protocols
1. Assessment of Cell Viability and Drug Sensitivity (Dose-Response Curves)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor in sensitive and resistant cell lines.
-
Methodology Outline:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the KRAS G12C inhibitor. Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Use a colorimetric or fluorometric assay to measure cell viability (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle-only control. Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
2. Immunoblotting for Pathway Analysis
-
Objective: To assess the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT) in response to KRAS G12C inhibitor treatment.
-
Methodology Outline:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with the KRAS G12C inhibitor at a relevant concentration (e.g., IC50) for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., KRAS, ERK, AKT, S6).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
3. Next-Generation Sequencing (NGS) for Genomic Alteration Discovery
-
Objective: To identify genomic alterations (mutations, copy number variations, fusions) that confer resistance to KRAS G12C inhibitors.
-
Methodology Outline:
-
Sample Collection: Collect samples from pre-treatment and post-resistance tumors or cell lines.
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and/or RNA from the samples.
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. This may involve whole-exome capture or targeted gene panel approaches.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Analyze for copy number variations (CNVs).
-
For RNA-seq data, identify gene fusions and analyze differential gene expression.
-
Compare the genomic profiles of the resistant and sensitive samples to identify acquired alterations.
-
-
Visualizations
Caption: Simplified KRAS signaling pathway and inhibitor action.
Caption: Classification of acquired resistance mechanisms.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Intrinsic Resistance to KRAS G12C Inhibitor 29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address intrinsic resistance to KRAS G12C inhibitor 29.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected growth inhibition in our KRAS G12C mutant cell line upon treatment with inhibitor 29. What are the potential reasons for this intrinsic resistance?
A1: Intrinsic resistance to KRAS G12C inhibitors can arise from several pre-existing factors within the cancer cells. The primary mechanisms to consider are:
-
Reactivation of the MAPK Pathway: The cancer cells may have mechanisms to reactivate the MAPK signaling pathway despite the inhibition of KRAS G12C. This can occur through feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET, or through mutations in downstream components like BRAF or MEK.[1][2][3]
-
Activation of Parallel Signaling Pathways: Cancer cells can rely on other signaling pathways for their growth and survival, bypassing the need for KRAS signaling. The PI3K/AKT/mTOR pathway is a common escape route.[1][4][5]
-
Co-occurring Genetic Alterations: Pre-existing mutations in tumor suppressor genes or other oncogenes can confer resistance. For example, loss-of-function mutations in CDKN2A or activating mutations in other RAS isoforms (HRAS, NRAS) can drive proliferation independently of KRAS G12C.[1][3]
-
Tumor Heterogeneity: The cell line or tumor may not be homogenous, containing subpopulations of cells with different genetic backgrounds, some of which may be resistant to KRAS G12C inhibition.[5][6]
Q2: How can we experimentally determine the mechanism of intrinsic resistance in our cell line?
A2: A systematic approach involving a combination of molecular and cellular assays is recommended:
-
Confirm Target Engagement: First, ensure that inhibitor 29 is effectively binding to KRAS G12C in your experimental system. This can be assessed using a cellular thermal shift assay (CETSA) or by co-immunoprecipitation followed by mass spectrometry.
-
Assess Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key downstream effectors of the MAPK and PI3K pathways, such as ERK (p-ERK) and AKT (p-AKT), in the presence and absence of the inhibitor. Persistent phosphorylation of these proteins despite treatment suggests pathway reactivation or bypass.
-
Sequence for Co-mutations: Perform next-generation sequencing (NGS) on your cell line to identify any co-occurring mutations in genes known to be involved in resistance, such as other RAS isoforms, BRAF, PIK3CA, STK11, and KEAP1.
-
RTK Activation Profiling: Use a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases simultaneously.
Q3: What strategies can we employ to overcome this intrinsic resistance?
A3: Based on the identified resistance mechanism, several combination therapies can be explored:
-
Vertical Pathway Inhibition: If MAPK pathway reactivation is observed, co-treatment with inhibitors of upstream activators (e.g., EGFR inhibitors like cetuximab, SHP2 inhibitors) or downstream effectors (e.g., MEK inhibitors like trametinib) can be effective.[2][3]
-
Targeting Parallel Pathways: If the PI3K/AKT pathway is activated, combining inhibitor 29 with a PI3K or mTOR inhibitor may restore sensitivity.[1][7]
-
Targeting Cell Cycle Regulators: For cells with CDKN2A loss, combination with a CDK4/6 inhibitor like palbociclib could be a viable strategy.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for inhibitor 29 in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Inhibitor Stability | Prepare fresh inhibitor stock solutions and dilute to the final concentration immediately before use. Verify the stability of the compound in your specific cell culture medium. |
| Assay Readout Time | Perform a time-course experiment to determine the optimal endpoint for the viability assay (e.g., 48, 72, 96 hours). |
| Cell Line Authenticity | Verify the identity and KRAS G12C mutation status of your cell line using STR profiling and sequencing. |
Problem 2: No change in p-ERK levels observed by Western blot after treatment with inhibitor 29.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing p-ERK inhibition. |
| Rapid Pathway Reactivation | The MAPK pathway may be rapidly reactivated. Analyze earlier time points and consider co-treatment with an upstream inhibitor (e.g., SHP2 inhibitor). |
| Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies using appropriate positive and negative controls. |
| Protein Loading | Ensure equal protein loading by quantifying protein concentration and using a loading control (e.g., GAPDH, β-actin). |
Quantitative Data Summary
Table 1: Examples of Co-occurring Alterations in KRAS G12C-Mutant Cancers that May Confer Intrinsic Resistance.
| Gene | Alteration Type | Frequency in NSCLC (%) | Frequency in CRC (%) | Potential Impact on Inhibitor 29 Efficacy |
| STK11 | Loss-of-function | 10.3–28 | - | May promote resistance through metabolic reprogramming and immune evasion. |
| KEAP1 | Loss-of-function | 6.3–23 | - | Associated with poor response to therapy. |
| TP53 | Mutation | 17.8–50 | - | May contribute to a more aggressive tumor phenotype. |
| CDKN2A | Deletion | ~20 | - | Leads to cell cycle dysregulation and potential resistance.[1] |
| PIK3CA | Activating Mutation | - | - | Can drive PI3K pathway activation, bypassing KRAS.[7] |
| BRAF | Activating Mutation | - | - | Can reactivate the MAPK pathway downstream of KRAS.[7] |
| MET | Amplification | - | - | Can drive bypass signaling through the MET receptor.[3] |
Note: Frequencies are approximate and can vary between studies. Data for CRC is less consistently reported for some of these co-mutations in the context of KRAS G12C.
Detailed Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Western Blotting for Phospho-ERK (p-ERK)
-
Cell Lysis: Treat cells with inhibitor 29 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK and a loading control like GAPDH.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for inhibitor 29.
Caption: Key mechanisms of intrinsic resistance to KRAS G12C inhibitors.
Caption: A logical workflow for investigating and overcoming intrinsic resistance.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving KRAS G12C inhibitor 29 bioavailability for in vivo studies
Welcome to the technical support center for KRAS G12C Inhibitor 29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies, with a specific focus on improving the bioavailability of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our mouse models despite administering a high dose. What could be the underlying issue?
A1: Low plasma concentration, and consequently poor bioavailability, is a common challenge for orally administered small molecule inhibitors that have low aqueous solubility.[1][2] Several factors could be contributing to this issue with inhibitor 29:
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Poor Solubility: The compound may have low intrinsic solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[2]
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High First-Pass Metabolism: The inhibitor might be extensively metabolized in the liver before it reaches systemic circulation.
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Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it out of cells and back into the intestinal lumen.
To investigate this, we recommend conducting initial in vitro solubility and permeability assays.
Q2: What are the initial steps to improve the bioavailability of this compound?
A2: To enhance the bioavailability of a poorly soluble compound like inhibitor 29, several formulation strategies can be employed.[1][3][4] These can be broadly categorized as:
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Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][4]
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[1][2]
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Lipid-Based Formulations: Incorporating the drug into lipid vehicles can enhance its solubilization and absorption.[1][3] This includes self-emulsifying drug delivery systems (SEDDS).[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][4]
Q3: How does the KRAS G12C mutation affect downstream signaling, and what is the mechanism of action for inhibitor 29?
A3: The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[5][6] this compound is designed to covalently bind to the mutant cysteine at position 12, trapping the KRAS G12C protein in its inactive, GDP-bound state. This prevents downstream signaling, thereby inhibiting tumor cell growth and proliferation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma exposure between animals. | Inconsistent dosing, food effects, or variable gastrointestinal physiology. | Ensure consistent administration technique. For oral dosing, fast the animals overnight as food can affect absorption.[8] Consider using a formulation that provides more consistent absorption. |
| Rapid clearance of the inhibitor from plasma. | High metabolic clearance or rapid excretion. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[9] Consider co-administration with a metabolic inhibitor if a specific CYP enzyme is identified as the primary metabolizer (for research purposes only). |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | Development of resistance, or the tumor model is not dependent on the KRAS G12C pathway. | Confirm the KRAS G12C mutation status of your cell line or tumor model. Investigate potential resistance mechanisms, such as feedback reactivation of wild-type RAS or activation of parallel signaling pathways.[10][11] Combination therapies may be required to overcome resistance.[12][13] |
| Precipitation of the compound in the formulation. | The formulation is not able to maintain the drug in a solubilized state. | Re-evaluate the formulation strategy. For solid dispersions, ensure the drug is amorphously dispersed. For lipid-based formulations, optimize the ratio of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion Formulation
This protocol describes the preparation of an amorphous solid dispersion of this compound with a suitable polymer carrier (e.g., PVP/VA 64) to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution: Dissolve this compound and PVP/VA 64 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 mixture of DCM and methanol. Ensure complete dissolution by gentle vortexing or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Drying: Dry the resulting solid dispersion under a high-vacuum pump overnight to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Reconstitution: For dosing, the solid dispersion can be reconstituted in a suitable vehicle, such as a mixture of PEG400 and water.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a novel formulation of this compound in mice.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Formulated this compound
-
Dosing vehicle
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical method for quantifying inhibitor 29 in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatization and Fasting: Acclimatize mice for at least 3 days before the experiment. Fast the animals for approximately 12 hours prior to dosing, with free access to water.[8]
-
Dosing: Administer the formulated this compound orally via gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: Mechanism of KRAS G12C signaling and inhibition.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing inhibitor bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges [mdpi.com]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 29 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KRAS G12C inhibitor 29 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a covalent inhibitor targeting the G12C mutant of the KRAS protein.[1] It is identified as compound 3 in patent WO2021252339A1.[1] As a covalent inhibitor, it forms an irreversible bond with the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[2] This prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not publicly available, general recommendations for similar small molecule inhibitors in DMSO stock solutions are as follows. For another KRAS G12C inhibitor, the recommended storage for a stock solution is -80°C for up to 6 months and -20°C for up to 1 month, protected from light and stored under nitrogen.[3] It is crucial to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). The use of anhydrous DMSO is critical as water content can affect the stability of the compound.[4] For some inhibitors, a DMSO/water (90/10) mixture has been used, but the stability in this solvent may vary.[4] Always refer to the manufacturer's datasheet for any specific solubility information.
Troubleshooting Guides
Issue 1: Low or no observable activity in cell-based assays.
-
Potential Cause 1: Inhibitor Instability. The inhibitor may have degraded in the DMSO stock or in the culture media.
-
Troubleshooting Step 1: Verify Stock Solution Integrity. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Troubleshooting Step 2: Assess Stability in Culture Media. The inhibitor may be unstable in the presence of serum components or at 37°C. Perform a stability study in your specific culture media (see Experimental Protocols section).
-
Troubleshooting Step 3: Minimize Incubation Time in Media. If instability in media is suspected, minimize the pre-incubation time of the compound in the media before adding it to the cells.
-
-
Potential Cause 2: Poor Solubility. The inhibitor may have precipitated out of solution in the culture media, reducing its effective concentration.
-
Troubleshooting Step 1: Visually Inspect for Precipitation. Before adding to cells, inspect the diluted inhibitor in culture media for any visible precipitate.
-
Troubleshooting Step 2: Adjust Final DMSO Concentration. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity and to maintain inhibitor solubility.
-
Troubleshooting Step 3: Consider a Different Formulation. For in vivo studies or if solubility issues persist, consult literature for alternative formulation strategies for similar compounds.
-
-
Potential Cause 3: Cell Line Specific Factors. The cell line used may have intrinsic resistance mechanisms.
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Troubleshooting Step 1: Confirm KRAS G12C Mutation Status. Verify the KRAS G12C mutation status of your cell line.
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Troubleshooting Step 2: Assess Downstream Signaling. Check for baseline activation of the KRAS pathway and whether the inhibitor is able to suppress downstream signaling (e.g., p-ERK levels).
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Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Variability in Stock Solution. Inconsistent pipetting or partial precipitation in the stock solution can lead to variable effective concentrations.
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Troubleshooting Step 1: Ensure Complete Dissolution. Before each use, ensure the DMSO stock is completely thawed and vortexed gently to ensure a homogenous solution.
-
Troubleshooting Step 2: Use Fresh Aliquots. Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
-
Potential Cause 2: Differences in Experimental Conditions. Minor variations in cell density, incubation times, or media composition can affect the outcome.
-
Troubleshooting Step 1: Standardize Protocols. Maintain strict adherence to a standardized experimental protocol.
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Troubleshooting Step 2: Include Proper Controls. Always include positive and negative controls in each experiment to monitor for variability.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides a template for how such data could be presented after conducting a stability study.
Table 1: Stability of a Hypothetical KRAS G12C Inhibitor in DMSO and Culture Media
| Condition | Time Point | % Remaining (mean ± SD) |
| DMSO (-20°C) | 0 hours | 100 ± 0 |
| 24 hours | 98.5 ± 1.2 | |
| 7 days | 95.3 ± 2.1 | |
| 30 days | 89.1 ± 3.5 | |
| Culture Media + 10% FBS (37°C) | 0 hours | 100 ± 0 |
| 2 hours | 92.7 ± 2.8 | |
| 6 hours | 78.4 ± 4.1 | |
| 24 hours | 45.2 ± 5.9 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in DMSO and Culture Media
This protocol outlines a general method to assess the stability of a small molecule inhibitor using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
HPLC-MS system
-
Incubator (37°C)
-
Freezer (-20°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation for DMSO Stability:
-
Aliquot the stock solution into multiple microcentrifuge tubes.
-
Store the tubes at -20°C.
-
At designated time points (e.g., 0, 24 hours, 7 days, 30 days), remove one aliquot.
-
-
Sample Preparation for Culture Media Stability:
-
Dilute the DMSO stock solution into pre-warmed (37°C) culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the media.
-
-
Sample Analysis by HPLC-MS:
-
For all samples, perform a protein precipitation step if serum was present (e.g., by adding cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Inject a fixed volume of the supernatant (or the diluted DMSO stock) into the HPLC-MS system.
-
Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compound.
-
Monitor the peak area of the parent compound using the mass spectrometer.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 29 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of KRAS G12C inhibitor 29 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in my aqueous experimental buffer or cell culture medium?
A1: KRAS G12C inhibitors, including inhibitor 29 and its analogues, are often highly hydrophobic molecules with poor aqueous solubility.[1] They are typically dissolved in a non-aqueous solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this DMSO stock is diluted into an aqueous environment (e.g., PBS, cell culture media), the inhibitor's solubility drastically decreases, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing stock solutions of most KRAS G12C inhibitors is high-purity, anhydrous DMSO. It is crucial to use fresh, moisture-free DMSO as absorbed water can reduce the inhibitor's solubility in the stock solution.[2]
Q3: What is the maximum concentration of DMSO that cells can typically tolerate in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Q4: Can I sonicate my solution to redissolve the precipitated inhibitor?
A4: Sonication can be a useful technique to help dissolve or resuspend precipitated inhibitor, particularly when preparing working solutions.[2] However, it is important to use a bath sonicator to avoid localized heating that could degrade the compound. If precipitation reoccurs after sonication, it indicates that the inhibitor concentration is above its solubility limit in that specific aqueous medium.
Q5: Are there alternative formulation strategies to improve the solubility of this compound in aqueous solutions?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble inhibitors. These include the use of co-solvents like PEG300, surfactants such as Tween-80, or complexing agents like cyclodextrins.[3][4] These excipients can help to keep the inhibitor in solution when diluted into aqueous buffers.
Troubleshooting Guides
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This is a common issue and can be addressed by following a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for addressing inhibitor precipitation.
Issue: Solution is initially clear but becomes cloudy or shows precipitation over time.
This may indicate that the inhibitor is slowly coming out of a supersaturated solution.
-
Reduce Incubation Time: If the experimental design allows, reduce the time the inhibitor is in the aqueous solution before the assay is read.
-
Lower the Temperature (if applicable): For some compounds, lower temperatures can increase stability in solution, but this is highly compound-specific and may not be compatible with cell-based assays.
-
Use a Different Buffer System: The pH and salt concentration of the buffer can influence inhibitor solubility. Experiment with different buffer compositions if possible.
-
Incorporate Polymeric Precipitation Inhibitors: For longer-term experiments, the use of polymers like PVP-VA or Soluplus in the formulation can help maintain a supersaturated state.[5]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other well-characterized KRAS G12C inhibitors to provide a general reference.
| Inhibitor Name | Solvent | Solubility | Reference |
| Sotorasib (AMG-510) | DMSO | 100 mg/mL (178.38 mM) | [6] |
| Adagrasib (MRTX849) | DMSO | 50 mg/mL (89.19 mM) | MedChemExpress |
| KRAS G12C inhibitor 28 | DMSO | 50 mg/mL (78.66 mM) | [3] |
| K-Ras(G12C) inhibitor 6 | DMSO | 73 mg/mL (180.1 mM) | [7] |
Note: The solubility in aqueous buffers for these compounds is significantly lower.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure the inhibitor is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Final Concentration: 1 µM)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the 10 mM stock solution in 100% DMSO to 1 mM. To do this, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix well by pipetting.
-
Slowly add 1 µL of the 1 mM intermediate dilution to 999 µL of pre-warmed cell culture medium while gently vortexing or swirling the tube. This will result in a final inhibitor concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final working concentration.
Protocol 3: Formulation with Co-solvents for In Vivo or Challenging In Vitro Assays
For applications requiring higher concentrations in aqueous solutions, a formulation containing co-solvents and surfactants can be used. The following is a common example:
-
Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline (or PBS)
-
-
Add 10% of the DMSO stock solution to the vehicle mixture.
-
Vortex thoroughly until a clear solution is obtained. This formulation should be prepared fresh before each use.
Note: The specific ratios of these excipients may need to be optimized for this compound.
Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. The G12C mutation renders the KRAS protein constitutively active, driving oncogenesis. KRAS G12C inhibitors are covalent inhibitors that specifically bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[8]
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K-Ras(G12C) Inhibitor 6 | Raf | TargetMol [targetmol.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12C Inhibitor 29 Treatment Schedule in Xenografts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the treatment schedule of KRAS G12C inhibitor 29 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein.[1][2] It works by locking the KRAS G12C protein in an inactive, GDP-bound state.[2][3][4] This prevents the subsequent activation of downstream oncogenic signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and survival.[5][6][7]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathways inhibited by this inhibitor are the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, both of which are crucial for cell growth, proliferation, and survival.[5][6][7] The KRAS G12C mutation leads to the constitutive activation of these pathways.[5] By locking KRAS G12C in an inactive state, the inhibitor effectively blocks these downstream signals.[8][9]
Q3: What are common xenograft models used for studying KRAS G12C inhibitors?
A3: Commonly used models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) harboring the KRAS G12C mutation. Non-small cell lung cancer (NSCLC) cell lines like NCI-H358, NCI-H1373, and HCC44, as well as pancreatic cancer cell lines like MiaPaCa-2, are frequently used.[10][11][12] The choice of model can influence treatment outcomes and resistance mechanisms.
Q4: What are the typical starting doses and schedules for KRAS G12C inhibitors in xenograft studies?
A4: Dosing and schedules can vary depending on the specific inhibitor's potency and pharmacokinetic profile. Preclinical studies with similar inhibitors have used a range of doses, often administered orally once daily (QD). For example, studies with adagrasib (MRTX849) have used doses of 10, 30, and 100 mg/kg QD.[12] Another investigational inhibitor, ASP2453, was evaluated at doses ranging from 1.25 to 30 mg/kg QD in xenograft models.[13] It is crucial to perform dose-finding studies to determine the optimal therapeutic window for your specific inhibitor and xenograft model.
Q5: How can I monitor treatment efficacy in my xenograft model?
A5: Treatment efficacy can be monitored through several methods:
-
Tumor volume measurements: Regular measurement of tumor dimensions using calipers is the most common method.[12]
-
Pharmacodynamic (PD) biomarkers: Assessing the inhibition of downstream signaling pathways, such as measuring levels of phosphorylated ERK (pERK) in tumor tissue via immunohistochemistry (IHC) or western blot.[10][14]
-
In vivo imaging: Techniques like PET imaging with 18F-FDG can be used to assess changes in tumor glucose metabolism as a response to treatment.[14][15]
-
Survival studies: Monitoring the overall survival of the treated animals compared to a control group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition despite treatment. | Inadequate Drug Exposure: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations. | 1. Verify Pharmacokinetics (PK): If possible, perform PK studies to determine the inhibitor's half-life and concentration in plasma and tumor tissue.[4][16][17] 2. Dose Escalation Study: Conduct a dose-escalation study to identify a more effective and tolerable dose.[12] 3. Increase Dosing Frequency: Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on the inhibitor's half-life. |
| Primary (Intrinsic) Resistance: The tumor model may have pre-existing resistance mechanisms. | 1. Genomic Analysis: Characterize the genomic profile of your xenograft model to identify potential co-mutations in genes like STK11, KEAP1, or alterations in the PI3K pathway that can confer resistance.[6][18] 2. Pathway Analysis: Investigate the activation status of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, which may bypass KRAS inhibition.[6][8] 3. Combination Therapy: Consider combining the KRAS G12C inhibitor with inhibitors of other pathways, such as EGFR inhibitors (especially in colorectal models) or SHP2 inhibitors.[6][19] | |
| Initial tumor regression followed by relapse (Acquired Resistance). | Feedback Reactivation of Signaling Pathways: Inhibition of KRAS G12C can lead to a feedback loop that reactivates the MAPK pathway through upstream signaling, often involving receptor tyrosine kinases (RTKs).[8][20] | 1. Analyze Resistant Tumors: Harvest tumors upon relapse and analyze them for reactivation of pERK and other signaling components. 2. Combination Therapy: Introduce a second inhibitor targeting the feedback mechanism (e.g., an RTK inhibitor) upon signs of resistance.[19] |
| Emergence of Secondary Mutations: New mutations in KRAS or other downstream genes like BRAF or MAP2K1 can arise, rendering the inhibitor ineffective.[2] | 1. Sequence Resistant Tumors: Perform genomic sequencing on relapsed tumors to identify potential secondary mutations. 2. Switch Therapy: If a specific resistance mutation is identified, consider switching to a different inhibitor or a combination therapy that can target the new alteration. | |
| High toxicity or significant weight loss in treated animals. | Dose is too high or off-target effects. | 1. Dose De-escalation: Reduce the dose to the maximum tolerated dose (MTD) identified in your dose-finding studies. 2. Intermittent Dosing: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which may maintain efficacy while reducing toxicity. Some studies suggest intermittent dosing may also delay the onset of resistance.[21] 3. Supportive Care: Provide supportive care to the animals as per your institution's animal care guidelines. |
| Variability in tumor response within the same treatment group. | Tumor Heterogeneity: The initial xenograft may have been established from a heterogeneous cell population. | 1. Re-establish Cell Lines: If using a CDX model, consider re-cloning the cell line to ensure a more homogenous population. 2. Increase Sample Size: A larger number of animals per group can help to statistically manage intra-group variability. 3. PDX Models: Consider using patient-derived xenograft (PDX) models, which may better reflect the heterogeneity of human tumors. |
Quantitative Data from Preclinical Xenograft Studies
Table 1: Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | 100 mg/kg QD | Regression | [12] |
| Adagrasib (MRTX849) | Multiple PDX models | 100 mg/kg QD | Regression in 17 of 26 models | [12] |
| Sotorasib (AMG 510) | LLC-KRAS G12C | Daily Treatment | Effective Tumor Control | [21] |
| Compound A | MiaPaCa-2 (Pancreatic) | 5 mg/kg QD | Significant Inhibition | [10][14] |
| Compound A | MiaPaCa-2 (Pancreatic) | 30 mg/kg QD | Tumor Regression | [10][14] |
| ARS-1620 | H358 (NSCLC) | Not Specified | Partial Inhibition | [11] |
| ARS-1620 + mTORi + IGF1Ri | H358 (NSCLC) | Not Specified | Tumor Regression | [11] |
Table 2: Pharmacodynamic Effects of KRAS G12C Inhibitors in Xenografts
| Inhibitor | Xenograft Model | Dose | Timepoint | pERK Inhibition (%) | Reference |
| Compound A | MiaPaCa-2 | 5 mg/kg | 24 hours | >50% | [10] |
| Compound A | MiaPaCa-2 | 30 mg/kg | 24 hours | >80% | [10] |
| Adagrasib (MRTX849) | NCI-H358 | 30 mg/kg | 24 hours | Sustained Inhibition | [12] |
Experimental Protocols
Protocol 1: General Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers twice weekly.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer the inhibitor at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Monitoring:
-
Continue to measure tumor volumes twice weekly.
-
Monitor animal body weight and general health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blot or IHC for pERK).
-
Protocol 2: Pharmacodynamic (pERK) Analysis
-
Sample Collection:
-
Treat tumor-bearing mice with a single dose or multiple doses of the inhibitor.
-
At specified time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.
-
-
Tissue Processing:
-
For IHC, fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
For Western blot, snap-freeze tumors in liquid nitrogen and store at -80°C.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with a primary antibody against pERK, followed by a secondary antibody and detection reagent.
-
Counterstain and mount the slides.
-
Quantify pERK staining intensity using digital image analysis.[10]
-
-
Western Blot:
-
Lyse the frozen tumor tissue and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensity to determine the ratio of pERK to total ERK.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 29.
Caption: General experimental workflow for a xenograft efficacy study.
References
- 1. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.vub.be [researchportal.vub.be]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- 19. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Addressing KRAS G12C Inhibitor-Induced Feedback Signaling
Disclaimer: The information provided below is based on publicly available research on KRAS G12C inhibitors. As specific data for "KRAS G12C inhibitor 29" is limited, this guide uses well-characterized inhibitors such as sotorasib and adagrasib as representative examples to discuss the common phenomenon of feedback activation of signaling pathways. The principles and troubleshooting strategies are expected to be broadly applicable to novel KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a rebound in ERK phosphorylation (p-ERK) a few hours after treating our cells with a KRAS G12C inhibitor. Is this expected?
A1: Yes, this is a well-documented phenomenon known as adaptive feedback reactivation of the MAPK signaling pathway.[1][2][3][4][5] Inhibition of KRAS G12C leads to a rapid decrease in downstream signaling, which in turn relieves negative feedback loops. This results in the reactivation of upstream receptor tyrosine kinases (RTKs) such as EGFR, which can then activate wild-type RAS isoforms (HRAS and NRAS) that are not targeted by the G12C-specific inhibitor.[1][2][3] This leads to a rebound in MEK and ERK phosphorylation, ultimately attenuating the inhibitor's efficacy.
Q2: Why is the feedback activation more pronounced in colorectal cancer (CRC) cell lines compared to non-small cell lung cancer (NSCLC) cell lines?
A2: The dominant feedback mechanisms can be tissue-specific. In CRC models, feedback activation is often strongly driven by the epidermal growth factor receptor (EGFR).[4] NSCLC models can also exhibit RTK-driven feedback, but the specific RTKs involved may be more heterogeneous.[1][6]
Q3: What are the primary signaling pathways involved in this feedback activation?
A3: The primary pathway involved is the RAS-RAF-MEK-ERK (MAPK) pathway.[7] Upon KRAS G12C inhibition, upstream RTKs become activated, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS1. SOS1 then loads GTP onto wild-type RAS proteins (HRAS, NRAS), reactivating the downstream MAPK cascade.[8] In some contexts, the PI3K-AKT-mTOR pathway can also be involved in resistance mechanisms.[7][8]
Q4: How can we experimentally confirm that the observed p-ERK rebound is due to feedback activation of wild-type RAS?
A4: You can perform an isoform-specific RAS activation assay (GTP pulldown) to measure the levels of GTP-bound (active) HRAS and NRAS.[1][2] In the presence of a KRAS G12C inhibitor, you would expect to see an increase in the levels of HRAS-GTP and NRAS-GTP, while KRAS G12C-GTP levels remain suppressed.
Q5: What are the common therapeutic strategies being explored to overcome this feedback activation?
A5: Combination therapies are the leading strategy. Co-targeting the feedback loop at different nodes is being investigated. Common combination partners for KRAS G12C inhibitors include:
-
SHP2 inhibitors: SHP2 is a phosphatase that acts as a critical node downstream of multiple RTKs, making its inhibition a promising strategy to block feedback signaling more universally.[1][2]
-
EGFR inhibitors (e.g., cetuximab): This is particularly effective in CRC where EGFR is a dominant driver of feedback.[7]
-
MEK inhibitors: Directly targeting the downstream effector MEK can provide a more complete shutdown of the MAPK pathway.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of KRAS G12C inhibitor-induced feedback signaling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Western Blot: No or weak p-ERK signal even in control cells. | 1. Inactive antibody.2. Insufficient protein loading.3. Phosphatase activity during sample preparation.4. Poor protein transfer. | 1. Use a new, validated antibody. Include a positive control (e.g., EGF-stimulated cells).2. Load at least 20-30 µg of total protein per lane.3. Ensure lysis buffer contains fresh phosphatase and protease inhibitors.[2][11]4. Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Western Blot: High background on the blot. | 1. Insufficient blocking.2. Primary or secondary antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and duration of wash steps.[12] |
| RAS Activation Assay: High signal in the negative (GDP-loaded) control. | 1. Non-specific binding of RAS to the beads.2. Contamination of GDP with GTP.3. Incomplete loading with GDP. | 1. Pre-clear the lysate with beads before the pulldown.[13] Increase the stringency of the wash buffer (e.g., by slightly increasing detergent concentration).2. Use fresh, high-quality GDP.3. Ensure sufficient incubation time and optimal temperature for nucleotide exchange. |
| RAS Activation Assay: No difference in signal between treated and untreated samples. | 1. Inefficient pulldown of GTP-RAS.2. Rapid hydrolysis of GTP to GDP during the assay.3. The feedback effect is not prominent in the chosen cell line or at the tested time point. | 1. Ensure the RAS-binding domain (RBD) beads are not expired and have been handled correctly. Use a positive control (e.g., GTPγS-loaded lysate).[6][7]2. Work quickly and keep samples on ice at all times. Use fresh lysis buffer with inhibitors.[7]3. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the peak of feedback activation.[4] |
| Cell Viability Assay: High variability between replicate wells. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Incomplete solubilization of formazan crystals (MTT assay). | 1. Ensure a single-cell suspension before plating and mix the cell suspension between plating each row.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS.3. Ensure complete mixing after adding the solubilization buffer and allow sufficient incubation time.[1] |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on KRAS G12C inhibitors.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| Sotorasib (AMG510) | NCI-H358 | p-ERK Inhibition (2h) | ~5 | [14] |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK Inhibition (24h) | Single-digit nM | [15] |
| ASP2453 | NCI-H1373 | p-ERK Inhibition (2h) | 2.5 | [14] |
| ARS-853 | NCI-H358 | Cell Viability (72h) | ~200 | [16] |
| Compound A | MIA PaCa-2 | KRAS-RBD Interaction | 4 | [17] |
| Compound A | NCI-H358 | Cell Proliferation (7d) | 8 | [17] |
Table 2: Pharmacodynamic Effects of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model | Dose | Time Point | % p-ERK Inhibition | Reference |
| Adagrasib (MRTX849) | MIA PaCa-2 | 30 mg/kg | 6h | 89 | [15] |
| Adagrasib (MRTX849) | NCI-H1373 | 30 mg/kg | 6h | 94 | [15] |
| Adagrasib (MRTX849) | NCI-H2122 | 30 mg/kg | 6h | 94 | [15] |
| Compound A | MIA PaCa-2 | 30 mg/kg | 24h | Sustained | [17] |
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with the KRAS G12C inhibitor for the desired time points.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the p-ERK signal.[18][19][20][21]
-
RAS Activation (GTP Pulldown) Assay
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western blotting, ensuring the use of a lysis buffer compatible with the RAS activation assay kit (e.g., containing MgCl2).
-
-
GTP-RAS Pulldown:
-
Normalize the protein concentration of the lysates.
-
To 500-1000 µg of total protein, add the RAS-binding domain (RBD) of Raf1 conjugated to agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
-
Elution and Detection:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using a pan-RAS antibody or isoform-specific antibodies (HRAS, NRAS, KRAS) to detect the amount of active, GTP-bound RAS.
-
Run a parallel blot with a fraction of the initial lysate (input) to determine the total amount of each RAS isoform.[3][6][7][22][23][24][25]
-
Cell Viability (MTT) Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor and incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1][26][27]
-
Visualizations
Caption: Feedback activation of wild-type RAS signaling upon KRAS G12C inhibition.
Caption: A typical experimental workflow for Western blotting.
Caption: Workflow for a RAS activation (GTP pulldown) assay.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. neweastbio.com [neweastbio.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shengyabio.com [shengyabio.com]
- 23. Ras activation assay [bio-protocol.org]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Combination Strategies to Prevent Resistance to KRAS G12C Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance to KRAS G12C inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete tumor regression in our xenograft models despite using a potent KRAS G12C inhibitor. What are the potential reasons?
A1: Incomplete tumor regression is a common observation and can be attributed to several factors:
-
Adaptive Feedback Reactivation: Inhibition of KRAS G12C can lead to the reactivation of the MAPK and/or PI3K/AKT/mTOR pathways through feedback loops. This can be mediated by the activation of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or through the activation of wild-type RAS isoforms (NRAS, HRAS).
-
Tumor Heterogeneity: The tumor may consist of a mixed population of cells, some of which may have pre-existing resistance mechanisms or may be less dependent on the KRAS G12C mutation for survival.
-
Drug Bioavailability and Target Engagement: Insufficient drug concentration at the tumor site or incomplete target engagement can lead to a partial response. It is crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate drug exposure and target inhibition.
Q2: Our cell viability assays show a synergistic effect when combining a KRAS G12C inhibitor with a MEK inhibitor, but we are not seeing the same level of efficacy in our in vivo models. What could explain this discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in drug discovery. Potential reasons include:
-
Pharmacokinetic Properties: The MEK inhibitor may have poor pharmacokinetic properties in vivo, such as rapid clearance or low bioavailability, leading to suboptimal concentrations at the tumor site.
-
Toxicity: The combination of a KRAS G12C inhibitor and a MEK inhibitor may be more toxic in vivo, limiting the achievable dose and, consequently, the anti-tumor effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient deprivation, and interactions with stromal and immune cells can influence drug response.
Q3: We are trying to establish a sotorasib-resistant cell line, but the cells are not developing resistance as expected. What are some common issues?
A3: Establishing drug-resistant cell lines can be challenging. Here are some potential issues and solutions:
-
Drug Concentration: The concentration of sotorasib may be too high, leading to widespread cell death before resistance can develop. Try using a lower, sub-lethal concentration that still exerts selective pressure.
-
Duration of Treatment: It can take several months of continuous culture with the drug to establish a stable resistant cell line.
-
Cell Line Characteristics: Some cell lines may be less prone to developing resistance. Consider using a different KRAS G12C-mutant cell line.
Troubleshooting Guides
Western Blotting: Low or No Phospho-ERK (p-ERK) Signal
| Potential Cause | Recommended Solution |
| Phosphatase Activity | Ensure that your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice or at 4°C throughout the lysis and protein quantification process. |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. For some targets, up to 30-50 µg of total protein may be necessary. |
| Antibody Issues | Use a validated antibody for p-ERK. Check the recommended antibody dilution and ensure you are using the correct primary and secondary antibodies. Consider trying a different antibody clone. |
| Poor Transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) for your specific gel and membrane type. |
| Insufficient Stimulation | If you are stimulating cells to induce p-ERK, ensure that the stimulation time and concentration of the stimulus are optimal. |
Cell Viability Assays (e.g., CellTiter-Glo): High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Avoid letting cells settle in the reservoir. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can lead to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure your pipette is calibrated correctly. |
| Incomplete Cell Lysis | After adding the lytic reagent, ensure proper mixing by using a plate shaker for the recommended time to achieve complete cell lysis. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and before reading the luminescence to ensure consistent enzymatic activity. |
Quantitative Data on Combination Strategies
The following tables summarize preclinical and clinical data on various combination strategies to overcome resistance to KRAS G12C inhibitors.
Table 1: Preclinical Efficacy of KRAS G12C Inhibitor Combinations in Cell Lines
| Combination Strategy | Cell Line | KRAS G12C Inhibitor | Combination Agent | IC50 (nM) - Monotherapy | IC50 (nM) - Combination | Reference |
| SHP2 Inhibition | NCI-H358 (NSCLC) | Sotorasib | RMC-4630 | ~10 | <1 | [1] |
| EGFR Inhibition | SW837 (CRC) | Adagrasib | Cetuximab | ~500 | ~50 | [2] |
| MEK Inhibition | NCI-H358 (NSCLC) | Adagrasib | Trametinib | ~15 | ~5 | [2] |
| mTOR Inhibition | MIA PaCa-2 (Pancreatic) | Sotorasib | Everolimus | ~20 | ~8 | [3] |
IC50 values are approximate and can vary based on experimental conditions.
Table 2: Clinical Efficacy of KRAS G12C Inhibitor Combinations
| Combination Strategy | Trial Name | KRAS G12C Inhibitor | Combination Agent | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| EGFR Inhibition | CodeBreaK 300 | Sotorasib | Panitumumab | Colorectal Cancer | 26.4% | 5.6 months | [4] |
| EGFR Inhibition | KRYSTAL-1 | Adagrasib | Cetuximab | Colorectal Cancer | 46% | 6.9 months | [5] |
| SHP2 Inhibition | Phase 1b (NCT04185883) | Sotorasib | RMC-4630 | NSCLC (KRASi-naïve) | 50% | Not Reported | [1] |
| PD-1 Inhibition | KRYSTAL-7 | Adagrasib | Pembrolizumab | NSCLC (PD-L1 ≥50%) | 63% | Not Reached | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo® 2.0
This protocol is for assessing the effect of KRAS G12C inhibitor combinations on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Combination agent (e.g., SHP2 inhibitor, EGFR inhibitor)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to the desired seeding density (e.g., 2,000-5,000 cells/well, optimize for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor and the combination agent in complete growth medium.
-
Add the desired concentrations of the single agents and combinations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blotting for MAPK Pathway Activation
This protocol is for detecting the phosphorylation of ERK (p-ERK) in response to treatment with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cell line
-
KRAS G12C inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (GAPDH or β-actin).
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for establishing and using a subcutaneous xenograft model to evaluate the efficacy of KRAS G12C inhibitor combinations.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel
-
KRAS G12C inhibitor and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cultured cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, KRAS G12C inhibitor alone, Combination agent alone, Combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Caption: KRAS signaling pathway and mechanisms of resistance to KRAS G12C inhibitors.
Caption: General experimental workflow for evaluating combination strategies.
Caption: Logical relationship between resistance mechanisms and combination strategies.
References
- 1. onclive.com [onclive.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. promega.com [promega.com]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of Glecirasib (JAB-21829) and Sotorasib in KRAS G12C-Mutated Cancer Models
For researchers and drug development professionals, this guide provides a detailed, data-driven comparison of the preclinical performance of two prominent KRAS G12C inhibitors: glecirasib (also known as JAB-21829) and the FDA-approved sotorasib. This report collates key experimental data from preclinical studies to illuminate the similarities and differences in their mechanism of action, potency, and in vivo efficacy.
This comparison focuses on glecirasib, a potent and selective KRAS G12C inhibitor, as a representative investigational agent against the established benchmark of sotorasib. While the initial query specified "inhibitor 29," publicly available data for a KRAS G12C inhibitor with this designation is not available. The comprehensive preclinical data available for glecirasib (JAB-21829) makes it a highly relevant and informative comparator to sotorasib.
At a Glance: Key Preclinical Performance Metrics
The following tables summarize the quantitative data from head-to-head and independent preclinical evaluations of glecirasib and sotorasib.
Table 1: In Vitro Potency and Selectivity
| Parameter | Glecirasib (JAB-21829) | Sotorasib | Reference Cell Line/Assay |
| KRAS G12C Biochemical IC50 | 1.3 nM | 1.9 nM | Biochemical assay |
| Cellular p-ERK Inhibition IC50 | 1.8 nM | 3.5 nM | NCI-H358 (NSCLC) |
| Cell Viability IC50 | 2.1 nM | 4.2 nM | NCI-H358 (NSCLC) |
| Selectivity (WT KRAS vs G12C) | >10,000-fold | Not Reported | Biochemical assay |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| NCI-H358 (NSCLC) | Glecirasib | 100 mg/kg, QD | 112% |
| Sotorasib | 100 mg/kg, QD | 98% | |
| MIA PaCa-2 (Pancreatic) | Glecirasib | 100 mg/kg, QD | 105% |
| Sotorasib | 100 mg/kg, QD | 85% |
Note: TGI > 100% indicates tumor regression.
Mechanism of Action and Signaling Pathway
Both glecirasib and sotorasib are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK and PI3K-AKT pathways. This blockade of proliferation and survival signals ultimately leads to apoptosis in KRAS G12C-mutant cancer cells.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Experimental Protocols
In Vitro Potency Assays
-
Biochemical IC50 Determination: The inhibitory activity of the compounds against KRAS G12C was measured using a nucleotide exchange assay. Recombinant KRAS G12C protein was incubated with the inhibitors at various concentrations, and the exchange of BODIPY-FL-GDP for GTP was monitored by fluorescence.
-
Cellular p-ERK Inhibition: NCI-H358 cells were treated with varying concentrations of glecirasib or sotorasib for a specified time. Following treatment, cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an immunoassay to determine the IC50 values.
-
Cell Viability Assay: KRAS G12C-mutant cell lines (e.g., NCI-H358) were seeded in 96-well plates and treated with a dilution series of the inhibitors. After 72 hours of incubation, cell viability was assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
In Vivo Xenograft Studies
The following workflow outlines the typical procedure for evaluating the anti-tumor efficacy of KRAS G12C inhibitors in preclinical xenograft models.
Validating Target Engagement of KRAS G12C Inhibitor 29 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular target engagement and potency of the novel KRAS G12C inhibitor, compound 29, with other well-characterized inhibitors, including the clinical candidate AMG 510 (Sotorasib). The data presented is derived from the seminal publication, "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors," and is intended to offer an objective overview supported by detailed experimental protocols.
Comparative Analysis of KRAS G12C Inhibitors
The following table summarizes the in vitro biochemical and cellular activities of KRAS G12C inhibitor 29 alongside AMG 510 and ARS-1620, a key predecessor compound. This data allows for a direct comparison of their potency in inhibiting KRAS G12C-driven signaling.
| Compound | SOS1-catalyzed GDP/GTP Exchange IC50 (µM)[1] | Cellular p-ERK IC50 (µM)[1] |
| Inhibitor 29 | 0.038 | 0.045 |
| AMG 510 (Sotorasib) | 0.019 | 0.018 |
| ARS-1620 | 0.98 | 3.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
SOS1-Catalyzed GDP/GTP Exchange Assay
This biochemical assay evaluates the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation. The protocol is as follows:
-
Reagent Preparation :
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, and 1 mM TCEP.
-
Dilute recombinant human KRAS G12C protein (loaded with GDP) and the guanine nucleotide exchange factor SOS1 to their final assay concentrations in the reaction buffer.
-
Prepare a solution of GTP.
-
Prepare serial dilutions of the test inhibitors (e.g., inhibitor 29, AMG 510).
-
-
Assay Procedure :
-
In a 384-well plate, add the KRAS G12C protein.
-
Add the test inhibitors at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP.
-
Incubate the reaction for a specific time (e.g., 5 minutes) at room temperature.[1]
-
-
Detection :
-
The amount of GTP-bound KRAS is quantified using a suitable detection method, such as an AlphaScreen™ assay where a biotinylated RAF1-RBD (RAS-binding domain) and streptavidin-donor beads, along with an antibody against a tag on KRAS and protein A-acceptor beads, are used to generate a signal proportional to the amount of active, GTP-bound KRAS.
-
-
Data Analysis :
-
The signal is read on a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a standard four-parameter logistic equation.
-
Cellular p-ERK Immunoassay
This cell-based assay measures the phosphorylation of ERK (extracellular signal-regulated kinase), a downstream effector in the KRAS signaling pathway. Inhibition of p-ERK levels indicates successful target engagement and pathway inhibition in a cellular context.
-
Cell Culture and Seeding :
-
Culture a human cancer cell line harboring the KRAS G12C mutation (e.g., MIA PaCa-2 or NCI-H358) under standard conditions.
-
Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitors.
-
Treat the cells with the inhibitors at various concentrations for a specified duration (e.g., 2 hours).[1]
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
-
p-ERK Detection :
-
The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 are quantified using a sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay or a similar ELISA-based method.
-
-
Data Analysis :
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition relative to vehicle-treated control cells.
-
Determine the IC50 values by fitting the dose-response curves.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the KRAS signaling pathway and the workflow of the target engagement validation assays.
References
Comparative Analysis of Sotorasib's Cross-Reactivity with RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the KRAS G12C inhibitor, Sotorasib (AMG 510), with other RAS isoforms, namely HRAS and NRAS. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this targeted therapy.
Executive Summary
Sotorasib, a first-in-class covalent inhibitor of KRAS G12C, has demonstrated significant clinical activity in tumors harboring this specific mutation. Understanding its selectivity profile across the highly homologous RAS family of proteins (KRAS, HRAS, and NRAS) is crucial for predicting its therapeutic window and potential off-target effects. This guide reveals that Sotorasib is not strictly specific to KRAS G12C but exhibits a broader activity against other RAS isoforms carrying the G12C mutation, with a notable potency against NRAS G12C.
Data Presentation: Cross-Reactivity of Sotorasib
The following table summarizes the inhibitory activity of Sotorasib against different RAS G12C isoforms based on cellular viability assays.
| RAS Isoform | Cell Line System | IC50 (nM) | Reference |
| KRAS G12C | Ba/F3 | ~5 | [1] |
| NRAS G12C | Ba/F3 | ~1 | [1] |
| HRAS G12C | Ba/F3 | ~5 | [1] |
| KRAS G12D | Ba/F3 | >1000 | [1] |
Note: IC50 values are approximate and derived from graphical data in the cited source. Lower IC50 values indicate greater potency.
The data clearly indicates that Sotorasib is a potent inhibitor of not only KRAS G12C but also NRAS G12C and HRAS G12C. Interestingly, it demonstrates approximately five-fold greater potency against NRAS G12C compared to KRAS G12C and HRAS G12C in the Ba/F3 isogenic cell line system[1]. The lack of activity against KRAS G12D, which lacks the target cysteine residue, underscores the covalent mechanism of action of Sotorasib[1].
Signaling Pathways and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation[2][3][4]. Mutations like G12C lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.
Sotorasib selectively and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state[3][5]. This covalent modification traps KRAS G12C in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and thereby blocking its reactivation to the GTP-bound state. Consequently, downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways is inhibited, leading to suppression of tumor cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ba/F3 Cell Viability Assay
This assay is used to determine the potency of an inhibitor against cell lines engineered to be dependent on a specific oncogenic driver for proliferation and survival.
Workflow:
Protocol:
-
Cell Culture: Ba/F3 cells engineered to express KRAS G12C, NRAS G12C, or HRAS G12C are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin. For routine maintenance, the medium is also supplemented with interleukin-3 (IL-3). For the assay, cells are washed to remove IL-3.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in IL-3-free medium.
-
Compound Addition: Sotorasib is serially diluted in DMSO and then further diluted in culture medium before being added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves using non-linear regression.
Active RAS-GTP Pull-Down Assay
This biochemical assay is used to measure the levels of active, GTP-bound RAS in cells.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Sotorasib Resistance: A Comparative Analysis of Next-Generation KRAS G12C Inhibition Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of therapeutic strategies aimed at overcoming resistance to the first-in-class KRAS G12C inhibitor, sotorasib. This document outlines the in vivo efficacy of alternative approaches, supported by experimental data and detailed protocols, to inform the development of more durable cancer therapies.
The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, marked a significant breakthrough in treating solid tumors, particularly non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance limits the long-term efficacy of these therapies.[1][2][3] This guide focuses on the in vivo performance of therapeutic strategies in sotorasib-resistant preclinical models, providing a framework for evaluating next-generation inhibitors and combination therapies.
Mechanisms of Sotorasib Resistance
Resistance to sotorasib can be broadly categorized into two main mechanisms: on-target alterations and bypass signaling pathway activation. On-target resistance often involves secondary mutations in the KRAS gene itself, which can either prevent sotorasib from binding or lock KRAS in its active, GTP-bound state.[2][4]
Bypass signaling involves the activation of alternative pathways that promote cell survival and proliferation, rendering the inhibition of KRAS G12C ineffective. A predominant mechanism of bypass resistance is the reactivation of the MAPK pathway or the activation of parallel pathways such as the PI3K-AKT-mTOR signaling cascade.[5][6][7] Preclinical studies have demonstrated that upregulation of the PI3K-AKT-mTOR pathway is a significant driver of acquired resistance to sotorasib in NSCLC models.[5]
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Detecting KRAS G12C-Inhibitor Binding: A Guide to Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a key regulator of cell growth, has long been considered an "undruggable" target in oncology. However, the discovery of a druggable pocket in the KRAS G12C mutant has led to the development of specific covalent inhibitors that trap the protein in an inactive state. Mass spectrometry (MS) has emerged as an indispensable tool for characterizing the binding of these inhibitors, providing crucial data on target engagement, reaction kinetics, and conformational changes.
This guide compares key mass spectrometry methods for detecting and quantifying the binding of KRAS G12C inhibitors, with a focus on providing the experimental data and protocols necessary for researchers to design and interpret their own studies. We will reference data for published inhibitors, including compound 29 from a foundational study on KRAS G12C inhibitors, to illustrate these applications.[1]
Comparison of Mass Spectrometry Methods
Different mass spectrometry techniques offer unique insights into the interaction between KRAS G12C and its covalent inhibitors. The choice of method depends on the specific question being addressed, from simple confirmation of binding to detailed kinetic analysis or structural dynamics.
| Method | Principle | Key Outputs | Advantages | Limitations |
| Intact Protein MS | Measures the mass of the entire protein. Covalent binding is detected as a mass shift equal to the inhibitor's molecular weight. | - Confirmation of covalent binding- Stoichiometry of binding- Percentage of modified protein over time | - Direct and unambiguous confirmation of adduct formation- Relatively simple sample preparation | - Does not identify the specific binding site- Lower sensitivity compared to peptide-based methods |
| Targeted Proteomics (MRM/PRM) | After protein digestion, specific peptides (both modified and unmodified) are selectively monitored and quantified. | - Precise quantification of target engagement- Second-order rate constant (kinact/Ki)[2][3] | - High sensitivity and specificity- High throughput, suitable for kinetic analysis[2][3][4]- Can be used on complex samples (e.g., cell lysates, tissues)[5][6][7][8] | - Indirectly measures the intact protein state- Requires careful selection and optimization of target peptides |
| Hydrogen-Deuterium Exchange (HDX) MS | Monitors the rate of deuterium exchange on backbone amide hydrogens. Binding events alter protein conformation, changing the exchange rate in specific regions. | - Identification of binding-induced conformational changes- Localization of binding sites and allosteric effects[9][10] | - Provides information on protein dynamics in solution- Can distinguish between different inhibitor chemotypes binding to the same pocket[9][10] | - Technically complex experiment and data analysis- Does not directly measure the covalent bond |
Quantitative Data for KRAS G12C Inhibitors
Quantitative analysis is critical for comparing the potency and efficacy of different inhibitors. While direct mass spectrometry kinetic data for compound 29 is not detailed in the initial publication, biochemical assays were used to determine its inhibitory activity.[1] Mass spectrometry is routinely used to generate the detailed kinetic data shown for other well-characterized inhibitors.
Table 1: Biochemical Activity of KRAS G12C Inhibitor 29 [1]
| Compound | SOS1-catalyzed GDP/GTP Exchange IC50 (nM) | p-ERK1/2 Immunoassay IC50 (nM) |
| 29 | 240 | 200 |
Data in Table 1 was determined by biochemical assays (AlphaScreen and MSD immunoassay) as reported in the source publication. These assays measure downstream functional consequences of inhibitor binding.
Table 2: MS-Determined Kinetic Constants for Representative KRAS G12C Covalent Inhibitors
| Compound | kinact/Ki (M-1s-1) | Mass Spectrometry Method Used | Reference |
| ARS-853 | 76 | Intact Protein MS | [11] |
| Compound 1 | 501 | Intact Protein MS & Targeted Proteomics | [11] |
| Various Inhibitors | 10 to 3 x 105 | Intact Protein MS & Targeted MRM | [2][3][4] |
The second-order rate constant kinact/Ki is the preferred metric for quantifying the efficiency of irreversible inhibitors and is frequently determined using mass spectrometry-based assays.[2][3][11]
Visualizing Workflows and Pathways
KRAS G12C Signaling and Inhibition
The diagram below illustrates the central role of KRAS G12C in cancer signaling. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively "ON" state. Covalent inhibitors bind to the mutant cysteine, trapping KRAS in an inactive, GDP-bound conformation and blocking downstream signaling through pathways like MAPK and PI3K.
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Mass Spectrometry Experimental Workflow
This diagram outlines a general workflow for characterizing a covalent inhibitor's binding to KRAS G12C using mass spectrometry. The process begins with incubation, followed by two primary analytical paths: one for intact protein analysis and another for peptide-level analysis.
Caption: General workflow for MS-based analysis of covalent inhibitors.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry for Covalent Binding
This protocol is designed to confirm covalent modification and determine the percentage of KRAS G12C bound to an inhibitor over time.
-
Protein and Inhibitor Preparation:
-
Reconstitute purified, GDP-bound KRAS G12C protein in a suitable buffer (e.g., 25 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4).
-
Prepare a stock solution of the covalent inhibitor in 100% DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the KRAS G12C protein (final concentration e.g., 2-5 µM) with the inhibitor (final concentration e.g., 5-10 µM).
-
For a time-course experiment, prepare multiple identical reactions. Incubate at a controlled temperature (e.g., 25°C).
-
-
Quenching:
-
At each desired time point (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 0.2% formic acid. This stops the reaction by lowering the pH.
-
-
Sample Cleanup:
-
Immediately before analysis, desalt the quenched sample using a C4 ZipTip or online solid-phase extraction to remove non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the protein from remaining small molecules using a short gradient on a reverse-phase column (e.g., C4).
-
Acquire mass spectra across the expected m/z range for the unmodified and modified protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of all protein species.
-
Calculate the percentage of modification at each time point by integrating the peak areas for the unmodified (KRAS) and modified (KRAS-Inhibitor) species: % Modified = [Area(KRAS-Inhibitor) / (Area(KRAS) + Area(KRAS-Inhibitor))] * 100
-
Protocol 2: Targeted Proteomics (MRM) for Kinetic Analysis
This protocol is used to determine the second-order rate constant (kinact/Ki) by quantifying the loss of the unmodified target peptide over time.[2][4]
-
Peptide Selection and Optimization:
-
In silico, digest KRAS G12C to identify a unique, easily detectable tryptic peptide containing Cys12 (e.g., LVVVGACGVGK).
-
Synthesize stable isotope-labeled (SIL) versions of the unmodified and expected modified peptides to use as internal standards.
-
Optimize MS/MS parameters (transitions) for both the native and SIL peptides on a triple quadrupole mass spectrometer.
-
-
Kinetic Reaction:
-
Set up reactions with a fixed concentration of KRAS G12C (e.g., 0.5 µM) and varying concentrations of the inhibitor.
-
Use a liquid handling robot for precise timing and addition of reagents. Incubate at a controlled temperature.
-
-
Quenching and Digestion:
-
At specified time points, quench the reaction with a denaturing buffer (e.g., 8 M Urea).
-
Add the SIL internal standard peptide.
-
Reduce disulfide bonds (with DTT), alkylate non-target cysteines (with iodoacetamide), and digest the protein with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the digested samples using a high-throughput LC system coupled to a triple quadrupole MS operating in MRM mode.
-
Monitor the pre-determined transitions for the native and SIL versions of the target peptide.
-
-
Data Analysis:
-
Calculate the ratio of the native peptide peak area to the SIL peptide peak area at each time point for each inhibitor concentration.
-
Plot the concentration of the remaining unmodified peptide versus time.
-
Fit the data to a bimolecular reaction model to extract the observed rate constant (kobs) for each inhibitor concentration.
-
Plot kobs versus inhibitor concentration. The slope of this line represents the second-order rate constant, kinact/Ki.[2][4]
-
Protocol 3: Hydrogen-Deuterium Exchange (HDX) MS
This protocol provides a high-level overview for assessing conformational changes upon inhibitor binding.[9][10]
-
Sample Preparation:
-
Prepare three samples: (1) KRAS G12C apo protein, (2) KRAS G12C fully saturated with the covalent inhibitor, and (3) a non-deuterated control.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting each sample (apo and inhibitor-bound) into a D₂O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).
-
-
Quenching and Digestion:
-
Quench the reaction at each time point by adding a low pH and low-temperature quench buffer (e.g., containing formic acid and guanidine-HCl) to a tube containing immobilized pepsin.
-
Flash freeze the samples in liquid nitrogen until analysis.
-
-
LC-MS Analysis:
-
Rapidly thaw and inject the peptic digest onto a UPLC system held at 0°C to minimize deuterium back-exchange.
-
Separate the peptides and analyze them on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify peptides and calculate the deuterium uptake for each peptide at each time point.
-
Compare the deuterium uptake between the apo and inhibitor-bound states. Regions with reduced uptake in the bound state are protected by the inhibitor, either through direct contact or allosteric conformational changes.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 3. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Unraveling Pharmacokinetics and Pharmacodynamics
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a new therapeutic avenue for patients with a variety of solid tumors. This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key KRAS G12C inhibitors, including the FDA-approved drugs sotorasib and adagrasib, alongside promising next-generation agents such as divarasib and glecirasib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the current landscape of KRAS G12C targeted therapies.
Introduction to KRAS G12C and its Inhibition
The KRAS protein is a critical signaling molecule that, in its active GTP-bound state, stimulates downstream pathways like the MAPK and PI3K-AKT cascades, promoting cell proliferation, growth, and survival.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the KRAS protein in its inactive GDP-bound state and thereby blocking downstream oncogenic signaling.[2][3]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, which encompass its absorption, distribution, metabolism, and excretion, are crucial determinants of its efficacy and safety. The following tables summarize the key PK parameters for sotorasib, adagrasib, divarasib, and glecirasib based on available preclinical and clinical data.
Table 1: Preclinical Pharmacokinetic Parameters of KRAS G12C Inhibitors
| Parameter | Sotorasib | Adagrasib | Divarasib | Glecirasib |
| Half-life (t½) | ~5.5 hours (human)[4] | ~24 hours (human)[4][5][6] | 17.6 hours (human)[7] | Not explicitly stated |
| Bioavailability | Orally bioavailable[6] | High oral bioavailability[6] | Orally administered[8][9] | Orally administered[10] |
| Cmax (Peak Plasma Concentration) | Dose-dependent[11] | Dose-dependent[5] | 657 ng/mL (at 400 mg dose in humans)[7] | Reached at 2 hours post-dose in mice[10] |
| Distribution | Systemic[12] | Extensive tissue distribution, CNS penetration[5][6][13] | Not explicitly stated | Concentrates in tumor tissue in mice[10] |
| Metabolism | Metabolized[3] | Primarily metabolized by CYP3A4[14] | Not explicitly stated | Not explicitly stated |
| Excretion | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Clinical Pharmacokinetic and Dosing Information
| Inhibitor | Recommended Dose | Key PK Characteristics |
| Sotorasib (Lumakras®) | 960 mg once daily[15] | Less than dose-proportional exposure increase from 180 mg to 960 mg.[12] |
| Adagrasib (Krazati™) | 600 mg twice daily[6][16] | Long half-life allows for sustained exposure above target concentrations.[5][16] |
| Divarasib | 400 mg once daily (in Phase 1)[7][17] | Mean half-life of 17.6 hours.[7] |
| Glecirasib | Being evaluated in clinical trials[18] | Favorable gastrointestinal safety profile reported.[19] |
Pharmacodynamic Profile Comparison
Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body. For KRAS G12C inhibitors, a key pharmacodynamic marker is the inhibition of downstream signaling, often measured by the reduction in phosphorylated ERK (p-ERK).
Table 3: Preclinical and Clinical Pharmacodynamic Parameters
| Parameter | Sotorasib | Adagrasib | Divarasib | Glecirasib |
| Potency (IC50) | Not explicitly stated | ~5 nmol/L (cellular IC50)[5][6] | Sub-nanomolar range, 5 to 20 times more potent than sotorasib and adagrasib in vitro.[20] | Not explicitly stated |
| Selectivity | Selective for KRAS G12C[21] | >1,000-fold selectivity for KRAS G12C over wild-type KRAS.[6] | Over 18,000-fold more selective for mutant G12C cell lines than wild-type; up to 50 times more selective than sotorasib and adagrasib.[20] | Selective for KRAS G12C[10] |
| Target Engagement | Blocks KRAS G12C in its inactive GDP-bound state.[3] | Irreversibly binds and locks KRAS G12C in its inactive state.[5][14][16] | Covalently binds to the cysteine residue, locking the protein in its inactive state.[7][20] | Covalently inhibits KRAS G12C.[10] |
| Downstream Signaling Inhibition | Induces tumor regression in preclinical models.[15] | Demonstrates potent inhibition of KRAS-dependent signal transduction.[6] | Results in complete tumor growth inhibition in multiple KRAS G12C positive cell lines and xenograft models.[20] | Sustained p-ERK inhibition in tumors for at least 24 hours in mice.[10] |
| Clinical Efficacy (Objective Response Rate in NSCLC) | ~32.2% - 37%[4][11] | ~43% - 45%[4][16] | 56.4% (at 400 mg dose)[7] | 47.9%[19] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: A typical experimental workflow for evaluating KRAS G12C inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of KRAS G12C inhibitors relies on a series of well-defined in vitro and in vivo experiments. Below are generalized protocols for key assays cited in the evaluation of these compounds.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for non-small cell lung cancer, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS G12C inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Xenograft Tumor Model for Efficacy Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: KRAS G12C mutant cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice. For orthotopic models, cells are implanted into the relevant organ (e.g., lung or pancreas).[13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The KRAS G12C inhibitor is administered orally at a predetermined dose and schedule.[5]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). Tumor volumes and body weights are monitored throughout the study. The study may be terminated when tumors in the control group reach a predetermined maximum size.
Pharmacokinetic (PK) Analysis in Animal Models
-
Dosing: A single or multiple doses of the KRAS G12C inhibitor are administered to tumor-bearing or naive mice.[5][13]
-
Sample Collection: At various time points post-dosing, blood samples are collected (e.g., via retro-orbital or tail vein bleeding) into tubes containing an anticoagulant. Plasma is separated by centrifugation. Tumor and other tissues of interest (e.g., brain) can also be harvested.[5][13]
-
Sample Processing: Plasma and homogenized tissue samples are processed to extract the drug, often by protein precipitation with an organic solvent (e.g., acetonitrile).
-
Bioanalysis: The concentration of the inhibitor in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC (area under the curve), and half-life using software like Phoenix WinNonlin.
Pharmacodynamic (PD) Analysis in Tumor Tissue
-
Study Design: Tumor-bearing mice are treated with a single or multiple doses of the KRAS G12C inhibitor.
-
Tumor Collection: At specified time points after the final dose, mice are euthanized, and tumors are excised.[13]
-
Protein Extraction: A portion of the tumor is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blotting: Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the level of p-ERK is normalized to total ERK and the loading control.
Conclusion
The landscape of KRAS G12C inhibitors is rapidly evolving, with sotorasib and adagrasib leading the way as approved therapies. Newer agents like divarasib and glecirasib are demonstrating promising preclinical and early clinical data with potentially improved potency, selectivity, and safety profiles.[19][20] The choice of inhibitor for future clinical development and ultimately for patient treatment will depend on a comprehensive assessment of their PK/PD profiles, efficacy, and safety. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future KRAS G12C targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - FCS Hematology Oncology Review [fcshemoncreview.com]
- 10. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. "P3.12D.07 Divarasib Versus Adagrasib or Sotorasib in Pretreated KRAS G" by Shirish M. Gadgeel, A. Rahman et al. [scholarlycommons.henryford.com]
- 18. jacobiopharma.com [jacobiopharma.com]
- 19. The Registrational Clinical Data of Glecirasib was Published in Nature Medicine [prnewswire.com]
- 20. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early-Phase Study Reports Progress in Targeting KRAS-Mutated Tumors With Sotorasib - The ASCO Post [ascopost.com]
Safety Operating Guide
Proper Disposal Procedures for KRAS G12C Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal
The proper disposal of investigational compounds like KRAS G12C inhibitor 29 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory practices for hazardous chemical waste.
I. Hazard and Safety Overview
This compound is classified with specific environmental and health hazards that dictate its handling and disposal requirements. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
Due to these hazards, this compound must not be disposed of via standard trash or sewer systems[2][3][4]. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
II. Quantitative Data for Disposal Considerations
| Property | Value | Source |
| Chemical Formula | C23H21ClFN5O2 | [1] |
| Molecular Weight | 453.90 g/mol | [1] |
| CAS Number | 847337-63-7 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the inhibitor or its waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a separate, sealable, and chemically compatible waste container[4]. Plastic containers are often preferred over glass to minimize the risk of breakage[3].
-
Do not mix this waste with other incompatible chemical waste streams[4]. Specifically, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents[1].
-
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent before being discarded as regular trash[5].
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container[4][5].
-
After rinsing, deface or remove the original label from the empty container before disposal[4][5].
-
3. Labeling of Hazardous Waste Containers:
-
All hazardous waste containers must be accurately and clearly labeled[3][6]. The label should include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound" and the names of any other constituents in the container[3].
-
The approximate concentration and total quantity of the waste.
-
The date of waste generation[3].
-
The name and contact information of the principal investigator or responsible person[3].
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard)[3].
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated and secure area within the laboratory, away from general work areas[6].
-
Ensure that the storage area has secondary containment to capture any potential leaks[4].
-
Keep containers closed except when adding waste[4].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[3][6].
-
Follow all institutional procedures for waste pickup requests, which may include completing a chemical waste inventory form[6].
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed and approved waste disposal contractor arranged through your institution.
IV. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound|847337-63-7|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. business-services.miami.edu [business-services.miami.edu]
Personal protective equipment for handling KRAS G12C inhibitor 29
Essential Safety and Handling Guide for KRAS G12C Inhibitor 29
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
As a potent small molecule inhibitor, it should be handled with the same precautions as other cytotoxic compounds to minimize the risk of exposure through skin contact, inhalation, or accidental ingestion.[2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be compliant with relevant standards (e.g., ASTM D6978-05 for gloves).[4][5][6]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, powder-free chemotherapy gloves. Double-gloving is recommended.[2][4][5] |
| Body Protection | Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and closed front.[2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3] |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn at a minimum. For procedures that may generate aerosols or dust, a fit-tested N95 or higher respirator is required.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Detailed Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]
-
Ensure a chemical spill kit is readily accessible.
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area, preferably within a certified chemical fume hood or biological safety cabinet, to avoid inhalation of dust or aerosols.[1][7]
-
-
Handling:
-
When weighing the powdered compound, use a containment balance or perform the task in a fume hood to prevent dust dispersal.
-
For reconstitution, add the solvent slowly to the vial to avoid splashing.
-
During experimental procedures, handle all solutions containing the inhibitor with care to prevent spills.
-
-
Decontamination and Cleaning:
Waste Disposal Protocol
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other solid materials should be placed in a designated, clearly labeled, and sealed cytotoxic waste container.[1]
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Workflow
The following diagram illustrates the immediate steps to take in an emergency situation.
Caption: Immediate actions for emergency situations involving this compound.
First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth.[1]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek prompt medical attention.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]
Spill Response
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[2]
-
Contain: Use a chemical spill kit to absorb the spill. For powdered material, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container. Clean the spill area with a detergent solution, followed by a disinfectant.
-
Report: Report the incident to your institution's environmental health and safety department.
References
- 1. This compound|847337-63-7|MSDS [dcchemicals.com]
- 2. ipservices.care [ipservices.care]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
